6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
Description
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Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine, a heterocyclic amine belonging to the tetrahydropyridopyrimidine class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, particularly in the realm of oncology. This document consolidates available information on its chemical and physical properties, provides a plausible synthetic route based on established methodologies for analogous structures, and delves into its potential biological activities and applications as a kinase inhibitor. Safety and handling precautions are also outlined.
Introduction
This compound (CAS Number: 66521-82-2) is a small molecule of interest within the broader family of tetrahydropyridopyrimidines. These fused heterocyclic systems are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. The structural motif of tetrahydropyridopyrimidine is found in a variety of biologically active compounds, including those with potential as antineoplastic agents.[1] This guide aims to provide a detailed technical resource for researchers exploring the potential of this specific derivative.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. It is important to note that while some properties are experimentally confirmed, others are predicted based on its chemical structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 66521-82-2 | [2] |
| Molecular Formula | C₈H₁₂N₄ | [2] |
| Molecular Weight | 164.21 g/mol | [2] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in polar organic solvents such as DMSO and methanol. | Inferred |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
General Experimental Protocol (Inferred):
Step 1: Synthesis of a 2-aminotetrahydropyridine intermediate via the Gewald reaction.
The Gewald reaction is a multicomponent reaction that can be used to synthesize substituted 2-aminothiophenes, and with modifications, can be adapted for the synthesis of other heterocyclic systems.[3] A plausible approach for the synthesis of a suitable precursor to the target molecule would involve the reaction of 1-methyl-4-piperidone with a source of cyanide (e.g., malononitrile) and elemental sulfur in the presence of a base such as triethylamine. This would likely yield a 2-amino-tetrahydropyridine intermediate with a nitrile group.
Step 2: Cyclization to form the pyrimidine ring.
The resulting 2-amino-tetrahydropyridine-carbonitrile intermediate can then be cyclized with guanidine to form the 2-aminopyrimidine ring. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often with heating. The use of a base may be required to facilitate the reaction.
Purification:
Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Biological Activity and Potential Applications
The tetrahydropyridopyrimidine scaffold is a key feature in numerous compounds with demonstrated biological activity, particularly as kinase inhibitors in oncology. While specific studies on this compound are limited, the activities of structurally related analogs provide strong indications of its potential applications.
Potential Mechanisms of Action:
Caption: Potential mechanisms of action for the target compound.
-
Topoisomerase II Inhibition: Several tetrahydropyridopyrimidine derivatives have been identified as potent inhibitors of human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[4] These inhibitors can act as "poisons," trapping the enzyme-DNA complex and leading to double-strand breaks and subsequent apoptosis in cancer cells.
-
VCP/p97 Inhibition: The AAA ATPase p97 (also known as VCP) is a key player in protein homeostasis and is a target for cancer therapy. Inhibition of p97 leads to the accumulation of ubiquitylated proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.
-
KRAS-G12C Inhibition: The KRAS oncogene is frequently mutated in various cancers. Tetrahydropyridopyrimidines have been developed as irreversible covalent inhibitors of the KRAS-G12C mutant, locking the protein in its inactive state and thereby inhibiting downstream signaling pathways that promote cell growth and survival.[3][5]
-
PI3Kδ Inhibition: The δ isoform of phosphoinositide 3-kinase (PI3K) is a key regulator of immune cell function, and its inhibition is a therapeutic strategy for certain leukemias and lymphomas. The tetrahydropyridopyrimidine scaffold has been utilized to develop potent and selective PI3Kδ inhibitors.[6]
Given these precedents, this compound is a promising candidate for further investigation as an anticancer agent. Its specific activity against these and other kinase targets would need to be determined through in vitro and in vivo studies.
Safety and Handling
Hazard Identification:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Use personal protective equipment as required.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]
Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics. While specific experimental data for this particular molecule is limited, the extensive research on related tetrahydropyridopyrimidine derivatives provides a strong rationale for its investigation as a kinase inhibitor. Further studies are warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and characterize its biological activity profile.
References
- WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES - Google P
- WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES - Google P
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed Central. (URL: [Link])
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed Central. (URL: [Link])
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor - PubMed. (URL: [Link])
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- 2. 66521-82-2|6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyrimidine nucleus, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets, most notably protein kinases. This guide provides a comprehensive overview of the pyrido[4,3-d]pyrimidine core, delving into its fundamental physicochemical characteristics, strategic synthetic routes, and its profound impact on drug discovery, with a particular focus on the development of targeted cancer therapies. We will explore the rationale behind its selection in drug design, detail key structure-activity relationships (SAR), and provide exemplary protocols for its synthesis and biological evaluation, equipping researchers with the foundational knowledge to innovate within this promising chemical space.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The pyrido[4,3-d]pyrimidine core, a bicyclic heteroaromatic system, has earned this distinction due to its structural resemblance to endogenous purines, allowing it to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] This inherent bio-compatibility, coupled with its synthetic tractability, has made it a cornerstone in the development of targeted therapies.
The fusion of a pyridine and a pyrimidine ring creates a unique electronic architecture, offering multiple points for substitution and functionalization. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.[2] The scaffold's rigidity also helps to pre-organize appended pharmacophoric groups in a conformationally favorable manner for target binding, often leading to high-affinity interactions.[3]
Physicochemical Properties of the Pyrido[4,3-d]pyrimidine Core
Understanding the intrinsic properties of the scaffold is paramount for designing derivatives with desirable drug-like characteristics. While extensive data exists for substituted analogs, the parent pyrido[4,3-d]pyrimidine provides a fundamental baseline.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃ | [4] |
| Molecular Weight | 131.13 g/mol | [4] |
| XLogP3-AA | 0.5 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Topological Polar Surface Area | 38.7 Ų | [4] |
Caption: Key computed physicochemical properties of the unsubstituted pyrido[4,3-d]pyrimidine scaffold.
The presence of three nitrogen atoms makes the scaffold a good hydrogen bond acceptor, a key feature for interacting with the hinge region of many kinase ATP-binding sites.[3] The low molecular weight and polar surface area of the core provide an excellent starting point for the development of orally bioavailable drugs, allowing for the addition of larger functional groups without violating Lipinski's Rule of Five. However, the biopharmaceutical properties of derivatives are highly dependent on the nature and position of substituents. For instance, a study on a library of pyrido[4,3-d]pyrimidines showed a wide range of aqueous solubilities (1.9 µM to 4.2 mM) and Caco-2 permeability coefficients, highlighting the profound impact of substitution patterns on drug-like properties.[2] A phenylhydrazido group, for example, was found to significantly decrease solubility.[2]
Synthetic Strategies: Building the Core
The construction of the pyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes, often starting from substituted pyridine or pyrimidine precursors. The choice of strategy is typically dictated by the desired substitution pattern on the final molecule.
General Synthetic Workflow
A common and versatile approach involves the cyclization of a functionalized pyridine precursor. This strategy offers a high degree of control over the substituents on the pyridine ring.
Caption: General synthetic workflow for pyrido[4,3-d]pyrimidines.
Exemplary Protocol: Synthesis of a Pyrido[4,3-d]pyrimidin-4(3H)-one Intermediate
This protocol is adapted from methodologies used in the synthesis of kinase inhibitors and demonstrates a common route to a key intermediate.[5]
Step 1: Synthesis of a Pyrido[4,3-d][6][7]oxazin-4-one
-
Reactants: 4-Aminonicotinic acid and acetic anhydride.
-
Procedure: A mixture of 4-aminonicotinic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours.
-
Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the pyrido[4,3-d][6][7]oxazin-4-one intermediate.
-
Rationale: This step creates a reactive cyclic anhydride which is primed for ring-opening and subsequent recyclization with an amine to form the pyrimidine ring.
Step 2: Cyclization to the Pyrido[4,3-d]pyrimidin-4(3H)-one
-
Reactants: The pyrido[4,3-d][6][7]oxazin-4-one intermediate and an appropriate primary amine (e.g., ammonia, alkylamine).
-
Procedure: The oxazinone is suspended in a suitable solvent (e.g., ethanol) and treated with the amine. The reaction mixture is heated to reflux and monitored by TLC until completion.
-
Work-up: Upon cooling, the product often crystallizes out of solution. It can be collected by filtration, washed, and recrystallized if necessary.
-
Rationale: The amine attacks the carbonyl group of the oxazinone, leading to ring opening to form a 4-amidonicotinamide intermediate. Subsequent intramolecular cyclization, driven by heat, expels a molecule of water to form the stable pyridopyrimidinone core.[5]
The Pyrido[4,3-d]pyrimidine Scaffold in Kinase Inhibition
The most significant impact of the pyrido[4,3-d]pyrimidine scaffold has been in the field of oncology, particularly in the development of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Targeting the MAPK/ERK Pathway: The Trametinib Story
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth.
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention by Trametinib.
Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers, including melanoma with BRAF mutations.[8] Its chemical structure features a complexly substituted pyrido[4,3-d]pyrimidine core. The design of Trametinib showcases the scaffold's ability to be elaborated with specific functional groups that occupy key pockets in the MEK kinase domain, leading to high affinity and selectivity.[8]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds into clinical candidates. For pyrido[4,3-d]pyrimidine-based kinase inhibitors, several key principles have emerged:
-
Hinge-Binding Moiety: The pyrimidine portion of the scaffold often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine ring of ATP.
-
Substitutions at the 2- and 4-positions: These positions are frequently modified to introduce groups that extend into the solvent-exposed region or deeper into hydrophobic pockets, influencing both potency and selectivity. For example, in a series of pyrido[3,2-d]pyrimidine PI3K/mTOR inhibitors, maintaining a morpholine group at the C-4 position was found to be optimal for activity.[9]
-
Substitutions on the Pyridine Ring: Modifications on the pyridine ring can modulate physicochemical properties like solubility and metabolic stability, as well as provide additional interactions with the target protein.
Biological Evaluation: From Bench to Clinic
The evaluation of novel pyrido[4,3-d]pyrimidine derivatives follows a well-trodden path in drug discovery, starting with in vitro assays and progressing to cellular and in vivo models.
In Vitro Kinase Inhibition Assay Protocol
The primary goal is to determine the potency of a compound against its intended kinase target. Luminescent assays that measure ATP consumption are a common high-throughput method.
Exemplary Protocol: ADP-Glo™ MEK1 Kinase Assay [10]
-
Reaction Setup: In a 96-well plate, combine the MEK1 enzyme, a suitable substrate (e.g., inactive ERK2), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the target kinase. The use of a luminescent readout offers high sensitivity and a wide dynamic range, making it suitable for screening large compound libraries.[10]
Cellular Assays
Cell-based assays are essential to confirm that a compound's enzymatic activity translates into a desired biological effect in a more complex physiological environment.
Workflow for Cellular Activity Assessment
Caption: A typical workflow for evaluating the cellular activity of a kinase inhibitor.
Rationale for Cell Line Selection: The choice of cell lines is a critical experimental decision. For example, PANC-1 (pancreatic cancer) and A549 (non-small cell lung cancer) cells are often used because they harbor KRAS mutations, which lead to the upregulation of the MAPK/ERK pathway.[11][12] Testing inhibitors in such cell lines provides evidence that the compound can effectively block the oncogenic signaling driving their proliferation. A549 cells are also widely used due to their robust and rapid growth characteristics in culture.[13]
Beyond Cancer: Emerging Applications
While oncology remains the dominant field for pyrido[4,3-d]pyrimidine research, the scaffold's versatility has led to its exploration in other therapeutic areas. Derivatives have shown promise as:
-
Antibacterial and Antifungal Agents: The scaffold has been investigated for its ability to inhibit microbial growth.[2]
-
Neurodegenerative Disease Modulators: Some anilinopyrimidine derivatives, a related class, have been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[9]
-
Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling, such as p38 MAPK, pyridopyrimidines have potential applications in treating conditions like rheumatoid arthritis.
Conclusion and Future Perspectives
The pyrido[4,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success, exemplified by the clinical approval of Trametinib, is a testament to its privileged nature. The scaffold's synthetic accessibility, favorable physicochemical starting point, and ability to effectively mimic endogenous purine ligands ensure its continued relevance in drug discovery.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Combating Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Novel Target Classes: Expanding the application of the scaffold to target other enzyme families and receptor types.
-
Targeted Drug Delivery: Incorporating the scaffold into more complex drug delivery systems, such as antibody-drug conjugates or PROTACs, to further enhance efficacy and reduce systemic toxicity.
As our understanding of disease biology deepens, the pyrido[4,3-d]pyrimidine core will undoubtedly remain a valuable and highly adaptable tool in the arsenal of medicinal chemists, paving the way for the next generation of targeted therapeutics.
References
Sources
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- 2. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. biorxiv.org [biorxiv.org]
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- 13. researchgate.net [researchgate.net]
Biological activity of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
An In-Depth Technical Guide to the Biological Activity of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine and its Core Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with the 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine scaffold, with a specific focus on the potential activities of the derivative, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of targeted therapeutics. Derivatives of this scaffold have demonstrated a range of biological activities, including the inhibition of key enzymes involved in cancer and infectious diseases. This guide will delve into the known and potential mechanisms of action, supported by experimental protocols and data from related compounds.
Potential Mechanisms of Action and Biological Activities
While specific data for this compound is limited in publicly available literature, the broader family of tetrahydropyrido[4,3-d]pyrimidines has been investigated for several therapeutic targets. The following sections outline the most prominent of these.
Inhibition of Human Topoisomerase II
Human topoisomerase II (topoII) is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a validated target for anticancer drugs.[1] Certain tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as novel inhibitors of human topoII.[1] These compounds are believed to act as "topoII poisons," trapping the enzyme-DNA cleavage complex. This leads to double-stranded DNA breaks, which in turn trigger apoptotic pathways in cancer cells.[1]
Signaling Pathway: Topoisomerase II Poisoning
Caption: Topoisomerase II inhibition pathway.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents. Analogs of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been synthesized and shown to inhibit DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii.[2]
Signaling Pathway: DHFR Inhibition
Caption: DHFR inhibition pathway.
KRAS-G12D Inhibition
Mutations in the KRAS gene are common drivers of various cancers. The G12D mutation is particularly prevalent and has been a challenging target for drug development. Recently, novel pyrimidine and pyrido[4,3-d]pyrimidine derivatives have been designed as inhibitors of KRAS-G12D.[3] These compounds are designed to bind to the allosteric switch-II pocket of the KRAS-G12D protein, disrupting its function and downstream signaling.[3]
Signaling Pathway: KRAS-G12D Inhibition
Caption: KRAS-G12D inhibition pathway.
Quantitative Data for Related Compounds
The following table summarizes the inhibitory activities of various tetrahydropyrido[4,3-d]pyrimidine derivatives against their respective targets. It is important to note that these are not values for this compound but for structurally related analogs.
| Compound Class | Target | Assay | IC50 Value | Reference |
| Tetrahydropyrido[4,3-d]pyrimidine Analog | Human Topoisomerase II | In vitro inhibition | 4.5 ± 1.0 µM | [1] |
| 2,4-Diamino-6-(aralkyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | P. carinii DHFR | Enzyme inhibition | 0.51 µM | [2] |
| 2,4-Diamino-6-(aralkyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | T. gondii DHFR | Enzyme inhibition | 0.09 µM | [2] |
| Pyrido[4,3-d]pyrimidine Derivative (10c) | KRAS-G12D (Panc1 cells) | Anti-proliferation | 1.40 µM | [3] |
| Pyrido[4,3-d]pyrimidine Derivative (10k) | KRAS-G12D Enzyme | Enzymatic inhibition | 0.009 µM | [3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
Experimental Workflow: TopoII DNA Relaxation Assay
Caption: Workflow for TopoII DNA Relaxation Assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer. Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is adequate separation between supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the negative control, where the DNA should be relaxed.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing DHFR enzyme, NADPH, and the test compound at various concentrations in a suitable buffer.
-
Initiation: Initiate the reaction by adding DHF.
-
Spectrophotometric Reading: Immediately measure the absorbance at 340 nm at time zero and then monitor the decrease in absorbance over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity or cell proliferation.
Experimental Workflow: MTT Assay
Caption: Workflow for Cell Viability (MTT) Assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of its analogs, the specific derivative this compound warrants further investigation as a potential inhibitor of topoisomerase II, dihydrofolate reductase, and oncogenic proteins like KRAS-G12D. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action and therapeutic potential.
References
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S. Na, et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]
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Guo, et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Rosowsky, A., et al. (1994). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Actionable Targets of Pyrido[4,3-d]pyrimidine Derivatives
For Immediate Release
[SHANGHAI, CN – January 23, 2026] – In the landscape of modern drug discovery, the structural motif of pyrido[4,3-d]pyrimidine has emerged as a privileged scaffold, yielding a multitude of derivatives with significant therapeutic potential. This technical guide offers an in-depth exploration of the key molecular targets of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action and the experimental methodologies crucial for their evaluation. Synthesizing current literature and field-proven insights, this document serves as a critical resource for advancing the development of next-generation therapeutics.
Executive Summary
Pyrido[4,3-d]pyrimidine derivatives have demonstrated remarkable versatility, primarily as potent and selective inhibitors of various protein kinases implicated in oncology. Their therapeutic reach, however, extends to other critical cellular players, suggesting broader applications. This guide will dissect the major therapeutic targets, elucidate the downstream signaling consequences of their inhibition, provide detailed experimental protocols for target validation, and present a consolidated view of the structure-activity relationships that govern the potency of these promising compounds.
The Kinase Inhibitor Landscape: A Primary Focus for Pyrido[4,3-d]pyrimidines
The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The pyrido[4,3-d]pyrimidine scaffold has proven to be an exceptional framework for the design of kinase inhibitors that can effectively compete with ATP for binding to the kinase active site.
Targeting the MAPK/ERK Pathway: The Case of MEK1/2
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival.[1] Its aberrant activation is a frequent event in a variety of cancers.[2] Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, stands as a clinical testament to the therapeutic potential of targeting this pathway.[3][4]
dot
Figure 1: Inhibition of the MAPK/ERK pathway by Trametinib.
Mechanistic Insight: Trametinib binds to a unique allosteric pocket on MEK1/2, preventing their phosphorylation and subsequent activation by Raf kinases.[4] This blockade of the MAPK/ERK pathway leads to a halt in downstream signaling, culminating in the inhibition of cell proliferation and tumor growth.[5]
Regulating the Cell Cycle: CDK4/6 Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a fundamental characteristic of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, play a pivotal role in the G1-S phase transition by phosphorylating the retinoblastoma (Rb) protein.[6] Palbociclib, a pyrido[2,3-d]pyrimidine-based inhibitor, is a highly selective inhibitor of CDK4/6.[7]
dot
Figure 2: Mechanism of CDK4/6 inhibition by Palbociclib.
Mechanistic Insight: By inhibiting CDK4/6, Palbociclib prevents the hyperphosphorylation of Rb, thereby maintaining its association with the E2F transcription factor.[6] This sequestration of E2F prevents the transcription of genes required for entry into the S phase, leading to G1 cell cycle arrest and a cytostatic effect on tumor cells.[8]
Other Prominent Kinase Targets
The versatility of the pyrido[4,3-d]pyrimidine scaffold extends to a range of other clinically relevant kinases:
-
Monopolar Spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint, Mps1 is a promising target in aneuploid cancers. BOS172722 is a pyrido[3,4-d]pyrimidine derivative that has shown potent and selective Mps1 inhibition.[9][10]
-
KRAS-G12D: Mutations in the KRAS oncogene are prevalent in many aggressive cancers. Novel pyrido[4,3-d]pyrimidine derivatives have been developed as inhibitors of the challenging KRAS-G12D mutant.[11][12]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common drivers of tumorigenesis. Pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[13]
-
PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidines have been identified as effective PIM-1 inhibitors, inducing apoptosis in cancer cells.
Quantitative Assessment of Inhibitory Potency
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative pyrido[4,3-d]pyrimidine and related derivatives against their primary targets.
| Compound Name/Class | Target Kinase | IC50 Value | Cell Line/Assay Condition | Reference |
| Trametinib | MEK1/2 | 0.7–0.9 nM | Enzymatic Assay | [4] |
| Palbociclib | CDK4, CDK6 | 1 nM, 2 nM | Enzymatic Assay | [14] |
| BOS172722 | Mps1 | Not explicitly stated, but described as highly potent | In vitro and in vivo studies | [9][10] |
| Pyrido[4,3-d]pyrimidine Derivative (Compound 10k) | KRAS-G12D | 0.009 µM | Enzymatic Assay | [12] |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 8a) | EGFR (wild-type) | 0.099 µM | Enzymatic Assay | |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | PIM-1 | 11.4 nM | Enzymatic Assay | [11] |
Experimental Protocols for Target Validation and Mechanistic Studies
The validation of therapeutic targets and the elucidation of the mechanism of action of pyrido[4,3-d]pyrimidine derivatives rely on a suite of robust experimental techniques.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15] The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the pyrido[4,3-d]pyrimidine derivative at various concentrations in a 384-well plate.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction at room temperature for 1 hour.[16]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP.[17]
-
This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.[15]
-
Incubate at room temperature for 40 minutes.[16]
-
Measure the luminescence using a plate-reading luminometer.[17]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[18]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrido[4,3-d]pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Western Blot Analysis of Signaling Pathways
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to phosphorylated forms of proteins, one can assess the activation state of signaling pathways.[21][22]
Protocol:
-
Cell Lysis:
-
Treat cells with the pyrido[4,3-d]pyrimidine derivative for the desired time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[23]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-ERK, phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[23]
-
-
Stripping and Re-probing:
In Vivo Evaluation: Xenograft Models
To assess the anti-tumor efficacy of pyrido[4,3-d]pyrimidine derivatives in a physiological context, in vivo xenograft models are employed.[24][25]
Protocol Outline:
-
Cell Implantation: Human cancer cell lines are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[25]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The pyrido[4,3-d]pyrimidine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study.[26] At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement and downstream biomarker modulation.
Future Directions and Conclusion
The pyrido[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The primary focus on kinase inhibition has yielded significant clinical successes, and ongoing research is expanding the repertoire of targeted kinases. Furthermore, the exploration of non-kinase targets for these derivatives represents an exciting and underexplored frontier.
The development of next-generation pyrido[4,3-d]pyrimidine-based drugs will be driven by a deeper understanding of their structure-activity relationships, the application of rational drug design principles, and the rigorous validation of their therapeutic targets using the experimental approaches outlined in this guide. By continuing to unravel the complex biology governed by these targets, the scientific community is poised to translate the therapeutic promise of pyrido[4,3-d]pyrimidine derivatives into tangible clinical benefits for patients across a spectrum of diseases.
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Amini, E., et al. (2020). Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk. ResearchGate. Retrieved from [Link]
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HMP Education. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer [Video]. YouTube. Retrieved from [Link]
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OncoDaily. (2024, March 29). Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Retrieved from [Link]
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A Comprehensive Technical Guide to the Chemistry and Biological Evaluation of the Pyrido[4,3-d]pyrimidine Core
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds represent a particularly fruitful area of investigation, owing to their structural diversity and ability to interact with a wide array of biological targets. Among these, the pyrido[4,3-d]pyrimidine nucleus, a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring, has emerged as a "privileged structure".[1] This scaffold is an isostere of purine and is present in numerous biologically active molecules, demonstrating its value as a pharmacophore in drug development.[2]
Pyrido[4,3-d]pyrimidines are part of a larger family of pyridopyrimidines, which have four possible isomeric forms based on the fusion of the two rings.[3] Their synthetic accessibility and the versatility of their derivatization have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[2][4]
This technical guide provides an in-depth review for researchers, scientists, and drug development professionals. It elucidates the core synthetic methodologies for constructing the pyrido[4,3-d]pyrimidine scaffold, explores its chemical reactivity for generating diverse compound libraries, and provides a comprehensive overview of its biological evaluation against various therapeutic targets, with a focus on the underlying mechanisms of action and structure-activity relationships (SAR).
Synthetic Chemistry: Constructing the Core
The construction of the pyrido[4,3-d]pyrimidine ring system can be achieved through various synthetic strategies, which are broadly categorized by the precursor from which the fused system is assembled.[5] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Foundational Synthetic Strategies
2.1.1 Synthesis from Pyridine Precursors A common and effective approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine derivative.
-
Thermal Cyclocondensation: This strategy involves the reaction of an ortho-amino-substituted pyridine derivative with a one-carbon synthon. For instance, the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride provides a direct route to the pyrido[4,3-d]pyrimidine core.[6] This method is robust and allows for the introduction of an amino group at the 2-position of the resulting scaffold.
-
Cyclization from 4-Amidonicotinamides: Another pathway begins with the treatment of a pyrido[4,3-d][3][6]oxazin-4-one or an ethyl 4-amidonicotinate with amines. This reaction yields a 4-amidonicotinamide intermediate, which can then be cyclized through prolonged heating or further contact with the amine to form the desired pyrido[4,3-d]pyrimidin-4(3H)-one.[7]
-
From 4-Amino-2-chloronicotinonitrile: This readily available starting material is particularly valuable due to its ortho-amino and cyano groups, which are primed for cyclization.[3] Reaction with a one-carbon unit, such as dimethylformamide dimethyl acetal (DMF-DMA), facilitates the formation of the pyrimidine ring, while the chloro substituent at the 2-position serves as a handle for subsequent diversification.[3]
2.1.2 Multi-Component Reactions (MCRs) MCRs offer a highly efficient approach to complex molecules by combining three or more reactants in a single step, often with high atom economy. Microwave-promoted, solvent- and catalyst-free aza-Diels–Alder reactions have been developed for the synthesis of dihydropyrido[4,3-d]pyrimidine derivatives in excellent yields and short reaction times.[4] These methods are advantageous for rapid library synthesis and align with the principles of green chemistry.
Workflow Diagram: General Synthetic Pathways
The following diagram illustrates the primary synthetic approaches to the pyrido[4,3-d]pyrimidine core, highlighting the versatility of the starting materials.
Caption: Key synthetic routes to the pyrido[4,3-d]pyrimidine scaffold.
Key Experimental Protocol: Thermal Cyclocondensation
This protocol describes a validated method for synthesizing a 4-chloro-substituted pyrido[4,3-d]pyrimidine, a key intermediate for further derivatization.
Objective: To synthesize a 2-amino-4-chloropyrido[4,3-d]pyrimidine intermediate.
Methodology based on: Thermal cyclocondensation.[6]
Step-by-Step Procedure:
-
Reactant Preparation: In a pressure-rated sealed tube, combine ethyl 3-amino-2-chloroisonicotinate (1.0 eq) and chloroformamidine hydrochloride (1.2 eq).
-
Causality: The ethyl 3-amino-2-chloroisonicotinate provides the pyridine backbone with the necessary ortho-amino group for cyclization. Chloroformamidine hydrochloride acts as the nitrogen and carbon source to form the pyrimidine ring. The slight excess ensures the complete consumption of the starting pyridine.
-
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours.
-
Causality: The elevated temperature provides the activation energy needed for the cyclocondensation reaction to proceed. Using a sealed tube is critical to prevent the evaporation of reactants and to build sufficient pressure to facilitate the reaction in the absence of a high-boiling solvent.
-
-
Workup - Neutralization: After cooling the mixture to room temperature, carefully neutralize the reaction with aqueous ammonia.
-
Causality: The reaction generates HCl as a byproduct, resulting in an acidic mixture. Neutralization with a weak base like ammonia quenches the acid and precipitates the free base form of the product, making it less soluble in the aqueous phase.
-
-
Workup - Isolation: Evaporate the solvent in vacuo.
-
Causality: This step removes volatile components (water, excess ammonia), leaving the crude solid product.
-
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with an EtOAc-hexane gradient).
-
Causality: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and any polymeric tars that may have formed, yielding a highly pure intermediate for subsequent steps.
-
Chemical Reactivity and Derivatization
The true potential of the pyrido[4,3-d]pyrimidine scaffold in drug discovery lies in its capacity for chemical modification. The strategic introduction of various substituents allows for the fine-tuning of physicochemical properties and biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): A chloro or other suitable leaving group at the C4 position is highly activated towards SNAr. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), which is a cornerstone for building libraries of analogues for SAR studies.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: The presence of a halogen (e.g., Cl or Br) on the scaffold enables the use of powerful C-C and C-N bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in attaching diverse aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.[6][8]
Biological Evaluation: A Versatile Pharmacophore
Derivatives of the pyrido[4,3-d]pyrimidine core have been evaluated against a multitude of biological targets, demonstrating a remarkable range of activities.
Anticancer Activity: The Forefront of Research
The most extensively studied application of pyrido[4,3-d]pyrimidines is in oncology.[4] Their primary mechanism of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[9]
4.1.1 Mechanism of Action: Kinase Inhibition Many pyrido[4,3-d]pyrimidine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[10]
Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDK4/6 have been developed to halt cell cycle progression.[4]
-
Tyrosine Kinases (TKs): This class includes receptors like Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial in angiogenesis and tumor growth.[9][10]
-
PIM-1 Kinase: A serine/threonine kinase that regulates cell proliferation and apoptosis.[11]
-
Monopolar Spindle 1 (Mps1): A key regulator of the mitotic checkpoint, making it an attractive target for inducing mitotic catastrophe in cancer cells.[12]
Caption: General mechanism of kinase inhibition by pyrido[4,3-d]pyrimidines.
4.1.2 Structure-Activity Relationship (SAR) Insights SAR studies have provided crucial insights for designing more potent and selective inhibitors.
-
Molecular docking studies of Mps1 inhibitors revealed that the pyrido[4,3-d]pyrimidine backbone engages in strong hydrophobic interactions with the kinase hinge region, while specific substituents form key hydrogen bonds that anchor the molecule and enhance affinity.[12]
-
For tyrosine kinase inhibitors, substitution patterns on aryl groups attached to the core can drastically alter selectivity. For example, ortho-substituents on a phenyl ring can force a specific conformation that favors binding to one kinase over another.[10]
4.1.3 Quantitative Biological Data The following table summarizes the cytotoxic activity of representative pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound Class | Target / Cell Line | IC₅₀ (µM) | Reference |
| 4-methylene derivative | KB (nasopharyngeal) | 0.48 | [2] |
| 4-methylene derivative | CNE-2 (nasopharyngeal) | 0.15 | [2] |
| 4-methylene derivative | MGaC-803 (gastric) | 0.59 | [2] |
| Pyrido[2,3-d]pyrimidine | MCF-7 (breast) | 0.57 | [11] |
| Pyrido[2,3-d]pyrimidine | HepG2 (liver) | 1.13 | [11] |
| PIM-1 Kinase Inhibitor | PIM-1 Kinase | 0.0114 | [11] |
| Note: Data for the closely related pyrido[2,3-d]pyrimidine isomer is included to illustrate potent kinase inhibition within the broader pyridopyrimidine class. |
Anti-inflammatory and Respiratory Applications
Certain pyrido[4,3-d]pyrimidine analogues, particularly those fused with additional rings like thieno- or furo- groups, have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[13][14] PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to anti-inflammatory and bronchodilatory effects, making these compounds promising candidates for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[13]
Activity in the Central Nervous System (CNS)
The scaffold has also shown potential for treating neurodegenerative disorders. Some derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4] Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]
Future Directions and Perspectives
The pyrido[4,3-d]pyrimidine scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and biological versatility ensure that it will remain a focus of drug discovery efforts.
Future research in this area will likely concentrate on:
-
Enhancing Selectivity: Designing next-generation inhibitors with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Leveraging the broad bioactivity of the scaffold to investigate its potential against other diseases, including viral infections and metabolic disorders.
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, offering the potential for increased potency and duration of action.
-
Advanced Synthetic Methods: Further development of efficient, scalable, and environmentally friendly synthetic routes, including flow chemistry and advanced MCRs, to accelerate the discovery and development process.
References
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Al-Otaibi, F., et al. (2018). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
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Stanforth, S. P. (1986). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Ovid. [Link]
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MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
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El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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Alonso, J. M., et al. (2010). Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. ACS Publications. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. [Link]
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Alonso, J. M., et al. (2011). Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors. PubMed. [Link]
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Abdel-Gawad, H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. [Link]
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El-Gazzar, A. R. B. A., et al. (2015). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. [Link]
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Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]
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Klutchko, S. R., et al. (1998). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]
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Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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PubChem. Pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Tetrahydropyridopyrimidine Compounds in Oncology
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Targeted Cancer Therapy
The tetrahydropyridopyrimidine scaffold has emerged as a cornerstone in the development of targeted cancer therapies, most notably leading to a breakthrough in drugging a previously "undruggable" target. This guide provides an in-depth exploration of the mechanism of action of these compounds, with a primary focus on their role as irreversible covalent inhibitors of the KRAS-G12C mutant protein, a key driver in numerous aggressive cancers.[1][2] We will delve into the molecular interactions, the downstream signaling consequences, and the experimental methodologies crucial for elucidating and validating this mechanism. This technical guide is designed to equip researchers and drug developers with the foundational knowledge and practical insights necessary to advance the study and application of this important class of molecules.
I. The Primary Target: Oncogenic KRAS-G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including a significant percentage of pancreatic, colorectal, and lung cancers.[1][2] For decades, direct inhibition of KRAS was considered an insurmountable challenge in oncology drug discovery. However, the discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, opened a new avenue for therapeutic intervention.[1][2]
Tetrahydropyridopyrimidine-based inhibitors have been ingeniously designed to exploit this unique feature of the KRAS-G12C mutant. These compounds act as irreversible covalent inhibitors, forming a stable bond with the mutant cysteine.[1] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins.[1]
Key Mechanistic Insight: Covalent Inhibition
The core of the mechanism of action lies in the irreversible covalent bond formed between the tetrahydropyridopyrimidine compound and the cysteine residue at position 12 of the mutant KRAS protein. This is achieved through the incorporation of an electrophilic "warhead," such as an acrylamide group, into the inhibitor's structure. This warhead reacts specifically with the nucleophilic thiol group of the cysteine.
The significance of this covalent interaction is twofold:
-
High Potency and Durability: By forming a stable, long-lasting bond, these inhibitors can achieve sustained target inhibition even at low systemic concentrations.
-
Selectivity: The requirement of a cysteine at position 12 for the covalent reaction provides a high degree of selectivity for the mutant KRAS protein over its wild-type counterpart, which has a glycine at this position.[1]
II. Unraveling the Downstream Signaling Cascade
In its active, GTP-bound state, KRAS orchestrates a complex network of intracellular signaling pathways that drive cell proliferation, survival, and differentiation. By locking KRAS-G12C in an inactive state, tetrahydropyridopyrimidine inhibitors effectively shut down these pro-cancerous signals. The two major downstream pathways affected are the RAS-MAPK and the PI3K-AKT-mTOR pathways.
A. Inhibition of the RAS-MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates gene expression and cell growth.[1] Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Activated MEK then phosphorylates and activates ERK, a key effector that translocates to the nucleus to regulate transcription factors involved in cell proliferation.[1]
Tetrahydropyridopyrimidine-mediated inhibition of KRAS-G12C leads to a marked reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway inhibition.[1] This suppression of pERK is a direct consequence of preventing the initial activation of the MAPK cascade.
Caption: Inhibition of the MAPK pathway by tetrahydropyridopyrimidine compounds.
B. Attenuation of the PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial downstream effector of RAS, playing a key role in cell growth, metabolism, and survival.[1] Activated KRAS can stimulate PI3K, leading to the activation of AKT and subsequently mTOR. The mTOR protein is a central regulator of cell growth and proliferation.[3]
By inhibiting KRAS-G12C, tetrahydropyridopyrimidine compounds also dampen the activity of the PI3K-AKT-mTOR pathway, further contributing to their anti-cancer effects.
III. Experimental Validation: A Step-by-Step Guide
Elucidating the mechanism of action of tetrahydropyridopyrimidine inhibitors requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and in vivo models.
A. Biochemical Assays: Confirming Direct Target Engagement
The initial step is to confirm the direct and covalent interaction of the compound with the purified KRAS-G12C protein.
1. Mass Spectrometry-Based Covalent Modification Assay
This assay directly measures the formation of the covalent adduct between the inhibitor and the target protein.
-
Principle: The molecular weight of the protein will increase upon covalent binding of the inhibitor. This mass shift is detected by mass spectrometry.
-
Protocol:
-
Incubate purified recombinant KRAS-G12C protein with the tetrahydropyridopyrimidine compound at various concentrations and time points.
-
Terminate the reaction by quenching with a reducing agent.
-
Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).
-
Determine the percentage of modified protein by comparing the peak intensities of the unmodified and modified protein.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics between the inhibitor and the target protein.[4]
-
Principle: Changes in the refractive index at the surface of a sensor chip, to which the target protein is immobilized, are measured as the inhibitor flows over it. This allows for the determination of association (k_on) and dissociation (k_off) rates. For covalent inhibitors, the dissociation rate will be extremely slow, confirming the irreversible nature of the binding.
-
Protocol:
-
Immobilize recombinant KRAS-G12C protein on an SPR sensor chip.
-
Inject a series of concentrations of the tetrahydropyridopyrimidine compound over the chip surface.
-
Monitor the binding and dissociation phases in real-time.
-
Fit the data to a suitable binding model to determine the kinetic parameters.
-
B. Cell-Based Assays: Assessing Cellular Activity and Pathway Modulation
Once direct target engagement is confirmed, the next step is to evaluate the compound's activity in a cellular context.
1. Cell Viability and Proliferation Assays
These assays determine the inhibitor's ability to suppress the growth of cancer cells harboring the KRAS-G12C mutation.
-
Principle: Various methods can be used to measure cell viability, such as MTT or CellTiter-Glo assays, which quantify metabolic activity as a proxy for cell number.
-
Protocol (MTT Assay):
-
Seed KRAS-G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates.
-
Treat the cells with a range of concentrations of the tetrahydropyridopyrimidine compound for a defined period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
2. Western Blotting for Pathway Modulation
This technique is essential for confirming that the inhibitor is hitting its target in cells and modulating the intended signaling pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins like ERK, one can assess the inhibitor's effect on pathway activity.
-
Protocol:
-
Treat KRAS-G12C mutant cells with the inhibitor for a short period (e.g., 2-4 hours).
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
Quantify the band intensities to determine the reduction in pERK levels relative to total ERK and the loading control.
-
Caption: A simplified workflow for Western blot analysis of pERK inhibition.
C. In Vivo Models: Evaluating Preclinical Efficacy
The final stage of preclinical validation involves testing the inhibitor's anti-tumor activity in animal models.
1. Xenograft and Patient-Derived Xenograft (PDX) Models
-
Principle: Human cancer cells (cell lines or patient tumors) are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Implant KRAS-G12C mutant cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the tetrahydropyridopyrimidine compound according to a defined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).
-
IV. Quantitative Data Summary
The following table summarizes typical data generated during the evaluation of a tetrahydropyridopyrimidine-based KRAS-G12C inhibitor.
| Assay Type | Parameter | Typical Value Range | Significance |
| Biochemical | |||
| Mass Spectrometry | % Covalent Modification | > 90% at saturation | Confirms direct, covalent binding |
| SPR | k_off (s⁻¹) | < 1 x 10⁻⁴ | Indicates irreversible or very slow off-rate binding |
| Cell-Based | |||
| Cell Viability | IC50 (nM) | 1 - 100 | Demonstrates cellular potency |
| Western Blot | pERK Inhibition (IC50, nM) | 1 - 100 | Confirms on-target pathway modulation |
| In Vivo | |||
| Xenograft Model | Tumor Growth Inhibition (%) | > 50% | Shows preclinical efficacy |
V. Conclusion and Future Directions
The development of tetrahydropyridopyrimidine compounds as irreversible covalent inhibitors of KRAS-G12C represents a paradigm shift in precision oncology. Their mechanism of action, centered on the specific and durable inactivation of a key oncogenic driver, has been rigorously validated through a suite of biochemical, cellular, and in vivo studies. The experimental workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this promising class of anti-cancer agents.
Future research in this area will likely focus on:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to these inhibitors and developing combination therapies to enhance their efficacy.
-
Expanding the Scaffold: Exploring the versatility of the tetrahydropyridopyrimidine scaffold to target other oncogenic proteins with accessible nucleophilic residues.
-
Improving Drug Properties: Further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical utility.
By building upon the foundational understanding of their mechanism of action, the scientific community is well-positioned to unlock the full therapeutic potential of tetrahydropyridopyrimidine compounds in the fight against cancer.
References
-
Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Briere, D. M., ... & Marx, M. A. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1097-1102. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]
-
Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
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- 3. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
An In-Depth Technical Guide to the Chemical Space of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine Analogs
This guide provides a comprehensive exploration of the chemical space surrounding the 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the realm of oncology and kinase inhibition. This document delves into the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of this promising heterocyclic scaffold.
Introduction: The Therapeutic Potential of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for ATP-binding sites in enzymes, particularly kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
The specific scaffold, this compound, offers a unique three-dimensional structure with multiple points for chemical diversification. The saturated piperidine ring introduces conformational flexibility, while the pyrimidine core provides key hydrogen bonding interactions. The 2-amino group serves as a crucial anchor within kinase active sites, and the 6-methyl group can influence both potency and selectivity. This guide will systematically explore how modifications at these and other positions can modulate the biological activity of this class of compounds.
Synthetic Strategies for Library Generation
A robust and flexible synthetic approach is paramount for the thorough exploration of the chemical space around the core scaffold. A convergent synthetic strategy is often preferred as it allows for the late-stage introduction of diversity elements.
Construction of the Tetrahydropyrido[4,3-d]pyrimidinone Core
The synthesis of the core structure can be efficiently achieved through a multi-step sequence starting from readily available starting materials. A common approach involves the construction of a substituted piperidinone precursor followed by cyclization to form the pyrimidinone ring.
Experimental Protocol: Synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
-
Step 1: Synthesis of 1-Methyl-4-piperidone. To a solution of 4-piperidone hydrochloride hydrate in methanol, add a solution of sodium methoxide in methanol at 0 °C. Then, add formaldehyde and stir the reaction mixture at room temperature. The reaction is then subjected to hydrogenation using a palladium on carbon catalyst to yield 1-methyl-4-piperidone.
-
Step 2: Formation of the Pyrimidinone Ring. The resulting 1-methyl-4-piperidone is then reacted with urea in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. This condensation reaction forms the pyrimidinone ring, yielding 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.[1]
Introduction of the 2-Amino Group and Further Diversification
With the core pyrimidinone in hand, the next crucial step is the introduction of the 2-amino group. This is typically achieved through a two-step process involving chlorination followed by amination.
Experimental Protocol: Synthesis of this compound
-
Step 1: Chlorination of the 4-Oxo Position. The 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-oxo group into a 4-chloro substituent.
-
Step 2: Amination. The resulting 4-chloro intermediate is then subjected to nucleophilic aromatic substitution with ammonia (e.g., using a solution of ammonia in methanol or ammonium hydroxide) to introduce the 2-amino group, yielding the target compound, this compound.
This synthetic route provides a platform for generating a library of analogs by varying the nucleophile in the final amination step or by introducing substituents at other positions of the core structure.
Caption: Convergent synthetic workflow for the generation of the core scaffold and its analogs.
Biological Evaluation and Screening Cascade
A systematic evaluation of the synthesized analogs is crucial to identify promising lead compounds. A tiered screening cascade, starting with broad in vitro assays and progressing to more complex cellular and in vivo models, is an effective approach.
Primary Screening: Kinase Inhibition Assays
Given the scaffold's potential as a kinase inhibitor, the primary screen should involve a panel of relevant kinases. Cyclin-dependent kinases (CDKs), such as CDK2 and CDK4/6, are particularly important targets in cancer therapy, and many pyridopyrimidine derivatives have shown activity against them.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
-
Procedure:
-
Add the test compound (at various concentrations) to a microplate well containing the kinase (e.g., recombinant human CDK2/Cyclin A) and a suitable substrate (e.g., a peptide derived from histone H1).
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) and calculate the percent inhibition relative to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Secondary Screening: Cell-Based Assays
Compounds showing promising activity in the primary biochemical assays should be advanced to cell-based assays to assess their effects in a more physiologically relevant context.
The ability of the compounds to inhibit the growth of cancer cells is a key indicator of their potential as anticancer agents. A panel of cancer cell lines representing different tumor types should be used.
Experimental Protocol: MTT or SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and then solubilize the bound dye. Measure the absorbance.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability).
Since many of the target kinases (e.g., CDKs) are key regulators of the cell cycle, it is important to determine if the compounds induce cell cycle arrest.
Experimental Protocol: Flow Cytometry-Based Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for a defined period (e.g., 24 hours).
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to identify any compound-induced cell cycle arrest.
Caption: A tiered screening cascade for the biological evaluation of analogs.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core can provide valuable insights into the SAR of this scaffold.
Table 1: Illustrative SAR Data for this compound Analogs
| Compound ID | R¹ (at C2) | R² (at C4) | R³ (at N6) | CDK2 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Core | -NH₂ | -H | -CH₃ | >1000 | >50 |
| Analog 1 | -NH₂ | -NH(Ph) | -CH₃ | 50 | 1.2 |
| Analog 2 | -NH₂ | -NH(4-Cl-Ph) | -CH₃ | 15 | 0.4 |
| Analog 3 | -NH(Me) | -NH(4-Cl-Ph) | -CH₃ | 85 | 2.5 |
| Analog 4 | -NH₂ | -NH(4-Cl-Ph) | -H | 45 | 1.8 |
Please note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual data would be generated through the experimental protocols described.
-
Substitution at C4: The introduction of an anilino group at the C4 position significantly enhances both kinase inhibitory activity and cellular potency (Core vs. Analog 1).
-
Electronic Effects at C4: An electron-withdrawing group (e.g., chlorine) on the C4-anilino ring further improves activity (Analog 1 vs. Analog 2).
-
Modification of the 2-Amino Group: Methylation of the 2-amino group appears to be detrimental to activity (Analog 2 vs. Analog 3), suggesting that the primary amine is crucial for interaction with the target, likely through hydrogen bonding.
-
Importance of the 6-Methyl Group: The presence of the 6-methyl group appears to be beneficial for activity when compared to the unsubstituted analog (Analog 2 vs. Analog 4). This could be due to favorable hydrophobic interactions within the kinase active site or by influencing the conformation of the piperidine ring.
Molecular Modeling and In Silico Analysis
Computational methods can provide a deeper understanding of the molecular interactions driving the observed SAR and can guide the design of more potent and selective inhibitors.
Molecular Docking: Docking studies of the active analogs into the ATP-binding site of target kinases, such as CDK2, can reveal key binding interactions. The 2-amino group of the pyridopyrimidine core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4] The substituents at the C4 and N6 positions can then be optimized to occupy adjacent hydrophobic pockets and form additional interactions.
Caption: A schematic representation of the key molecular interactions between the inhibitor scaffold and the kinase active site.
In Vivo Evaluation of Lead Compounds
Promising lead compounds identified through in vitro and cellular assays should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics (PK), and tolerability.
Experimental Protocol: Xenograft Tumor Model
-
Model Establishment: Implant human cancer cells (e.g., those found to be sensitive in vitro) subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. At the end of the study, excise the tumors and weigh them.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
-
Pharmacokinetic Analysis: In a separate cohort of animals, collect blood samples at various time points after compound administration to determine key PK parameters such as Cmax, Tmax, and bioavailability.[5]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic strategies outlined in this guide allow for the systematic exploration of its chemical space, and the described screening cascade provides a robust framework for identifying potent and selective lead compounds.
Future efforts in this area should focus on:
-
Expanding the diversity of the analog library: Exploring a wider range of substituents at all available positions to further refine the SAR.
-
Optimizing for selectivity: Profiling active compounds against a broad panel of kinases to identify those with a desirable selectivity profile, which can minimize off-target effects and improve the therapeutic window.
-
Investigating novel mechanisms of action: While kinase inhibition is a primary focus, the potential for these compounds to act through other mechanisms should not be overlooked.
-
Advanced in vivo studies: For lead compounds with promising in vivo efficacy, more complex preclinical models, such as patient-derived xenografts (PDXs), can provide a more accurate prediction of clinical response.
By leveraging the principles and methodologies described in this guide, researchers can effectively navigate the chemical space of this compound analogs and accelerate the discovery of new and effective therapies.
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The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle with Broad Anticancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyrido[4,3-d]pyrimidine core is a fascinating heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides a comprehensive technical overview of this versatile core, delving into its synthesis, diverse mechanisms of action, and the preclinical and clinical validation of its derivatives. We will explore its role in targeting critical oncogenic pathways, including KRAS, EGFR, Topoisomerase II, and the Hedgehog signaling cascade. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of the tetrahydropyrido[4,3-d]pyrimidine scaffold in oncology.
Introduction: The Rise of a Privileged Scaffold in Oncology
Fused pyrimidine derivatives have long been a cornerstone in the design of pharmacologically active agents, with numerous approved anticancer drugs featuring this core structure.[1] The tetrahydropyrido[4,3-d]pyrimidine scaffold, a specific class of fused pyrimidines, has garnered increasing attention due to its three-dimensional structure and its ability to be readily functionalized at multiple positions. This allows for the precise orientation of pharmacophoric groups to interact with a variety of biological targets, leading to potent and selective inhibition of key cancer-driving proteins.[1][2]
The versatility of this scaffold is evidenced by the diverse range of anticancer mechanisms its derivatives have been shown to modulate. From inhibiting notoriously difficult-to-drug targets like mutant KRAS to interfering with DNA replication and repair and blocking critical signaling pathways, the tetrahydropyrido[4,3-d]pyrimidine core provides a robust platform for the development of next-generation cancer therapies.[3][4][5][6] This guide will systematically explore the multifaceted anticancer potential of this remarkable heterocycle.
Synthetic Strategies for the Tetrahydropyrido[4,3-d]pyrimidine Core
The efficient and versatile synthesis of the tetrahydropyrido[4,3-d]pyrimidine core is crucial for the exploration of its structure-activity relationship (SAR). Several synthetic routes have been developed, with the following multi-step synthesis being a commonly employed and adaptable strategy.
General Synthetic Protocol
A prevalent approach involves the initial construction of a substituted piperidin-4-one, followed by a Gewald reaction to form a tetrahydropyridothiophene, which is then cyclized to the desired tetrahydropyrido[4,3-d]pyrimidine.[7]
Step 1: N-Alkylation of Piperidin-4-one
The synthesis often commences with the N-alkylation of piperidin-4-one (1) with a suitable alkyl or benzyl halide (2a,b) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.[7]
Step 2: Gewald Reaction
The resulting N-substituted piperidin-4-one (3a,b) undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a morpholine catalyst in refluxing ethanol. This reaction yields the key aminothiophene intermediate (4a,b).[7]
Step 3: Cyclization to the Tetrahydropyrido[4,3-d]pyrimidine Core
The final cyclization to form the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core (5a,b) is achieved by reacting the aminothiophene intermediate with formamidine acetate in DMF at 100 °C.[7]
Experimental Protocol: Synthesis of 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one (5a,b) [7]
-
Synthesis of N-substituted piperidin-4-ones (3a,b): To a solution of piperidin-4-one hydrochloride monohydrate (1) in DMF, add potassium carbonate (K2CO3). Stir the mixture at room temperature. Add the appropriate benzyl chloride or 4-(chloromethyl)pyridine hydrochloride (2a,b) and stir the reaction mixture at 80 °C. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (4a,b): To a mixture of the N-substituted piperidin-4-one (3a,b), ethyl cyanoacetate, and sulfur in ethanol, add morpholine. Reflux the mixture and monitor by TLC. After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Synthesis of 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones (5a,b): A mixture of the aminothiophene (4a,b) and formamidine acetate in DMF is heated at 100 °C. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and pour into ice-water. Collect the precipitate by filtration and wash with water to afford the desired product.
Diverse Mechanisms of Anticancer Activity
The tetrahydropyrido[4,3-d]pyrimidine scaffold has demonstrated remarkable versatility in targeting a range of critical oncogenic drivers. This section will delve into the specific mechanisms of action through which its derivatives exert their anticancer effects.
Inhibition of Mutant KRAS: Targeting the "Undruggable"
Mutations in the KRAS gene are among the most common drivers of human cancers, and for a long time, were considered "undruggable".[3] The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising platform for the development of inhibitors targeting the KRAS-G12D mutation, which is prevalent in pancreatic, colorectal, and lung cancers.[3][8]
These inhibitors are designed to non-covalently bind to the mutant KRAS protein, blocking its interaction with downstream effector proteins and thereby inhibiting the activation of pro-proliferative signaling pathways.[3][8]
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations like G12D lock KRAS in a perpetually active state, leading to constitutive activation of downstream signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth and survival.[9][10] Tetrahydropyrido[4,3-d]pyrimidine-based KRAS-G12D inhibitors are designed to specifically bind to the mutant protein, preventing its interaction with effector proteins like RAF, thus abrogating the downstream signaling.[3]
Caption: The KRAS signaling pathway and its inhibition.
To assess the inhibitory effect of tetrahydropyrido[4,3-d]pyrimidine derivatives on KRAS activity, a GTPase-Glo™ assay can be employed. This assay measures the amount of GTP remaining after a GTPase reaction.[11]
Experimental Protocol: GTPase-Glo™ Assay [11]
-
Reaction Setup: Prepare a reaction mixture containing the purified KRAS-G12D protein, the test compound (at various concentrations), and a suitable reaction buffer (e.g., GEF Buffer with 1mM DTT).
-
Initiation: Initiate the reaction by adding GTP to a final concentration of 10µM. The final reaction volume is typically 10µl.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 90 minutes).
-
GTP Detection: Add an equal volume (10µl) of reconstituted GTPase-Glo™ Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the remaining GTP to ATP.
-
Luminescence Measurement: Add a detection reagent to convert ATP into a luminescent signal. The luminescence is then measured using a plate reader. The signal is inversely proportional to the GTPase activity.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[10][12] Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target.[12][13] Several tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[4]
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers the activation of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK/STAT pathways.[10] Tetrahydropyrido[4,3-d]pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream signaling.[12]
Caption: Mechanism of Topoisomerase II inhibition.
Antagonism of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer, including medulloblastoma and basal cell carcinoma. [14][15]The G-protein coupled receptor Smoothened (Smo) is a key component of this pathway, and its inhibition is a validated anticancer strategy. [14][16]Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent Smo antagonists. [6][17]
In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (Smo), keeping the pathway inactive. Upon Hh binding to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival. [18][19]Tetrahydropyrido[4,3-d]pyrimidine-based Smo antagonists bind to Smo and prevent its activation, thereby blocking the downstream signaling cascade. [6]
Caption: The Hedgehog signaling pathway and Smoothened antagonism.
Biological Evaluation of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. This section provides detailed protocols for key in vitro assays used to assess the anticancer potential of tetrahydropyrido[4,3-d]pyrimidine derivatives.
Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and cytotoxicity. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product. [6][20]
Experimental Protocol: CCK-8 Assay [6][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrido[4,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable tool for identifying the anticancer activity of compounds against a diverse panel of human cancer cell lines. [21][22]
Experimental Protocol: NCI-60 Screen [2][23]
-
Compound Submission: Submit the tetrahydropyrido[4,3-d]pyrimidine derivative to the NCI's Developmental Therapeutics Program (DTP).
-
Single-Dose Screening: The compound is initially tested at a single high concentration (e.g., 10⁻⁵ M) against the 60 cell lines.
-
Five-Dose Screening: If the compound shows significant growth inhibition in the single-dose screen, it is then tested at five different concentrations to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
-
Data Analysis: The results are presented as a mean graph of the percent growth of treated cells. The data can be analyzed using the COMPARE algorithm to identify compounds with similar patterns of activity, which can provide insights into the mechanism of action.
Clinical Landscape: ONC201 and the Future of Tetrahydropyrido[4,3-d]pyrimidines
The clinical development of ONC201 (dordaviprone), a small molecule with a tetrahydropyrido[4,3-d]pyrimidine core, has provided significant validation for the therapeutic potential of this scaffold. ONC201 has shown promising efficacy in patients with H3 K27M-mutant diffuse midline glioma, a rare and aggressive brain tumor. [24][25] A phase 3 clinical trial, ACTION (NCT05580562), is currently evaluating ONC201 in newly diagnosed H3 K27M-mutant diffuse glioma patients following radiotherapy. [24]The primary endpoints of this study are overall survival (OS) and progression-free survival (PFS). [24]Earlier phase 2 studies have reported promising results, with a median overall survival of 41.6 weeks in patients with recurrent glioblastoma. [26]
Conclusion and Future Directions
The tetrahydropyrido[4,3-d]pyrimidine heterocycle has firmly established itself as a privileged scaffold in the landscape of anticancer drug discovery. Its synthetic tractability and ability to be tailored to interact with a diverse array of oncogenic targets underscore its immense potential. The clinical progress of ONC201 provides a powerful testament to the therapeutic promise of this chemical class.
Future research in this area will likely focus on:
-
Expansion of the Target Space: Exploring the activity of tetrahydropyrido[4,3-d]pyrimidine derivatives against other validated and emerging cancer targets.
-
Development of More Potent and Selective Inhibitors: Fine-tuning the structure of these compounds to enhance their potency and selectivity, thereby minimizing off-target effects and improving their therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of tetrahydropyrido[4,3-d]pyrimidine-based agents with other anticancer drugs, including immunotherapy and targeted therapies.
-
Overcoming Drug Resistance: Designing novel derivatives that can overcome acquired resistance to existing therapies.
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Unlocking the "Undruggable": A Technical Guide to Tetrahydropyridopyrimidine Derivatives as KRAS-G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, has long been considered an intractable target in oncology. This mutation, prevalent in a significant percentage of pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation and survival.[1] However, recent breakthroughs in drug discovery have challenged the "undruggable" dogma, with the emergence of novel inhibitors. This in-depth technical guide focuses on a promising class of these inhibitors: tetrahydropyridopyrimidine derivatives. We will explore their unique mechanism of action, detail the critical experimental workflows for their characterization, and provide insights into the scientific rationale behind these advanced methodologies.
The KRAS-G12D Challenge: A Persistent Oncogenic Driver
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular growth and division.[2] The G12D mutation, a single amino acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, trapping it in the "on" position and leading to persistent activation of downstream signaling pathways, most notably the MAPK and PI3K-AKT cascades.[2] This sustained signaling promotes tumorigenesis and resistance to conventional therapies.[2] The lack of a well-defined binding pocket on the KRAS protein surface has historically hindered the development of effective inhibitors.
The KRAS Signaling Pathway
The persistent activation of KRAS-G12D leads to a cascade of downstream signaling events that are central to cancer cell proliferation and survival. Understanding this pathway is critical for appreciating the mechanism of action of targeted inhibitors.
Tetrahydropyridopyrimidine Derivatives: A Novel Class of KRAS-G12D Inhibitors
Recent research has identified a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of KRAS-G12D.[3][4] A key example from a related chemical class is the compound TH-Z835, which has a tetrahydropyridopyrimidine core and has been shown to effectively target KRAS-G12D.[5]
Mechanism of Action: Non-Covalent Inhibition via Salt Bridge Formation
Unlike early KRAS-G12C inhibitors that form a covalent bond with the mutant cysteine residue, these tetrahydropyridopyrimidine derivatives act as non-covalent inhibitors.[6] Their mechanism of action relies on the formation of a salt bridge with the aspartic acid residue at position 12 of the mutant KRAS protein.[6] This interaction is facilitated by a piperazine or similar nitrogen-containing moiety within the inhibitor's structure. This targeted binding induces a conformational change in the switch-II pocket of KRAS-G12D, disrupting its interaction with downstream effector proteins like RAF.[6]
Characterization of Tetrahydropyridopyrimidine Derivatives: A Multi-faceted Approach
A rigorous and multi-pronged experimental strategy is essential to validate the efficacy and mechanism of action of these novel inhibitors. The following sections outline the key assays and the scientific rationale behind their application.
Biochemical Assays: Quantifying Target Engagement
Rationale: ITC is a gold-standard biophysical technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of an interaction.[5][7][8][9] This label-free method provides a complete thermodynamic profile of the inhibitor-protein interaction, offering deep insights into the binding mechanism.
Protocol:
-
Protein Preparation: Express and purify recombinant human KRAS-G12D protein. Ensure high purity and proper folding.
-
Sample Preparation: Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects. A typical buffer is 25 mM HEPES, 150 mM NaCl, 2 mM MgCl2, pH 7.4.
-
ITC Experiment:
-
Load the KRAS-G12D protein (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the tetrahydropyridopyrimidine inhibitor (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Rationale: This enzymatic assay measures the ability of the inhibitor to interfere with the intrinsic or GAP-stimulated GTP hydrolysis activity of KRAS-G12D. While the G12D mutation impairs this activity, measuring the inhibitor's effect on the remaining activity can provide evidence of target engagement.
Protocol:
-
Reaction Setup: In a 96-well plate, combine KRAS-G12D protein, a source of GTP (e.g., [γ-32P]GTP), and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching and Detection: Stop the reaction and quantify the amount of inorganic phosphate released, which is proportional to GTPase activity.
Structural Biology: Visualizing the Interaction
Rationale: Determining the co-crystal structure of the inhibitor bound to KRAS-G12D provides atomic-level detail of the binding mode.[6] This is crucial for confirming the salt bridge interaction with Asp12 and for structure-based drug design to optimize inhibitor potency and selectivity.
Protocol:
-
Protein-Inhibitor Complex Formation: Incubate purified KRAS-G12D protein with a molar excess of the tetrahydropyridopyrimidine inhibitor.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). For KRAS-G12D, typical conditions may involve polyethylene glycol (PEG) as a precipitant.[6]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a single crystal and solve the structure by molecular replacement using a known KRAS structure as a search model.
Cell-Based Assays: Assessing Cellular Activity
Rationale: This assay determines the concentration at which the inhibitor reduces the viability of cancer cells (IC50). It is a fundamental measure of the compound's anti-proliferative effect.[2][10] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[2]
Protocol:
-
Cell Seeding: Plate KRAS-G12D mutant cancer cell lines (e.g., PANC-1, AsPC-1) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyridopyrimidine inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the ATP content.[11]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Rationale: To confirm that the observed anti-proliferative effects are due to on-target inhibition of the KRAS pathway, it is essential to measure the phosphorylation of downstream effectors like ERK.[12][13] A potent and specific KRAS-G12D inhibitor should reduce the levels of phosphorylated ERK (pERK).
Protocol:
-
Cell Treatment: Treat KRAS-G12D mutant cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK (as a loading control).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
-
Imaging and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of pERK to total ERK.
In Vivo Efficacy and Pharmacokinetics
Rationale: To evaluate the anti-tumor efficacy of the inhibitor in a living organism, mouse models are employed.[14] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[14]
Protocol:
-
Tumor Implantation: Subcutaneously inject KRAS-G12D mutant cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups. Administer the tetrahydropyridopyrimidine inhibitor at various doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis.
Rationale: PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. This information is vital for determining the optimal dosing regimen.
Protocol:
-
Compound Administration: Administer a single dose of the inhibitor to mice via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Bioanalysis: Extract the inhibitor from the plasma and quantify its concentration using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation and Interpretation
To facilitate the comparison of different tetrahydropyridopyrimidine derivatives and to provide a clear overview of their properties, it is essential to present the data in a structured format.
Table 1: In Vitro Activity of Representative Tetrahydropyridopyrimidine Derivatives
| Compound | Target | Binding Affinity (Kd, ITC) | Enzymatic IC50 | Cellular IC50 (PANC-1) | pERK Inhibition IC50 |
| TH-Z835 | KRAS-G12D | ~1.6 µM | Not Reported | <0.5 µM | <2.5 µM |
| Compound 10c | KRAS-G12D | Not Reported | >10 µM | 1.40 µM | Not Reported |
| Compound 10k | KRAS-G12D | Not Reported | 0.009 µM | 2.22 µM | Not Reported |
Data compiled from available literature.[3][4][5]
Future Directions and Conclusion
The development of tetrahydropyridopyrimidine derivatives as KRAS-G12D inhibitors represents a significant advancement in the field of oncology. Their non-covalent mechanism of action, which relies on a specific interaction with the mutant aspartic acid residue, offers a promising strategy for targeting this once "undruggable" oncoprotein. The comprehensive experimental workflow outlined in this guide provides a robust framework for the discovery, characterization, and preclinical development of this exciting new class of anti-cancer agents. Further optimization of these compounds to improve their pharmacokinetic properties and to explore potential combination therapies will be crucial for their successful translation into the clinic.
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The Emergence of Tetrahydropyrido[4,3-d]pyrimidines as Novel Human Topoisomerase II Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
Human topoisomerase II (topoII) remains a cornerstone target in oncology, pivotal for its role in maintaining DNA topology during critical cellular processes.[1] This guide provides a comprehensive technical overview of a promising new class of topoII inhibitors: tetrahydropyrido[4,3-d]pyrimidines. Moving beyond the often-toxic profile of traditional topoII poisons, this scaffold presents an opportunity for the development of potentially safer and more effective anticancer therapeutics.[2][3] We will delve into the mechanistic intricacies of topoII inhibition, provide detailed synthetic and bio-evaluative methodologies, and explore the burgeoning structure-activity relationship (SAR) landscape of this novel chemical series.
The Rationale for Targeting Topoisomerase II in Oncology
Human topoisomerase II is an essential enzyme responsible for resolving topological challenges in DNA, such as supercoils, knots, and tangles, that arise during replication, transcription, and chromosome segregation.[4] It achieves this by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[4] This catalytic cycle is fundamental for cell division, making topoII a prime target for anticancer drug development, as cancer cells are characterized by their rapid proliferation.[4][5]
Traditional topoII inhibitors, such as etoposide and doxorubicin, are classified as "poisons."[5] They function by stabilizing the covalent complex formed between topoII and DNA, leading to an accumulation of double-stranded breaks.[5][6] This DNA damage triggers apoptotic pathways, ultimately leading to cell death.[5] However, this mechanism is also associated with significant side effects, including the potential for secondary malignancies.[3] This has spurred the search for non-poisonous, or catalytic, inhibitors that disrupt the enzyme's function without inducing DNA damage.[7] The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged from such efforts, showing promise as a new avenue for topoII-targeted therapies.[1][2]
Mechanism of Action: A New Paradigm in Topoisomerase II Inhibition
The tetrahydropyrido[4,3-d]pyrimidine series represents an evolution from previously explored 6-amino-tetrahydroquinazoline derivatives.[1][2] Docking studies suggest a multifaceted mechanism of action for these compounds, with the potential to interact with both the DNA cleavage site and the ATP-binding site of topoII.[8]
For instance, the lead compound ARN21929 is hypothesized to bind within the DNA-cleaved complex, forming interactions with the DNA itself.[8] Simultaneously, it shows a favorable binding pose within the ATP-binding pocket, suggesting a potential dual-inhibitory mechanism.[8] This is a significant departure from classical topoII poisons and opens up possibilities for a more nuanced and potentially less toxic therapeutic intervention.
dot
Caption: Mechanism of Topoisomerase II Inhibition.
Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies.[2]
General Synthetic Scheme
A five-step procedure is commonly employed to generate a variety of analogs.[2] The process begins with the formation of a pyrimidone-like bicyclic heterocycle. Subsequent chlorination activates positions 2 and 4 for further functionalization. Position 4 is typically more reactive and can be selectively substituted with various anilines. Finally, Suzuki or Buchwald coupling reactions are used to introduce diversity at position 2, followed by a deprotection step to yield the final compounds.[2]
dot
Caption: General Synthetic Workflow.
Exemplary Synthetic Protocol
The following is a representative protocol for the synthesis of a tetrahydropyrido[4,3-d]pyrimidine derivative, adapted from the literature.[9]
-
Dissolution: In a single-necked flask, dissolve 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in DMF.
-
Addition of Reagents: Add the desired substituted piperazine and DIEA to the reaction mixture.
-
Reaction: Stir the mixture at 60°C under a nitrogen atmosphere overnight. Monitor the reaction progress using TLC.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate and water.
-
Washing: Wash the organic phase with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate by evaporating the solvent.
-
Purification: Purify the crude product using silica gel chromatography to obtain the desired intermediate.
Biological Evaluation: Assessing Inhibitory and Antiproliferative Activity
A robust biological evaluation is critical to understanding the potential of these novel inhibitors. This involves both in vitro enzymatic assays and cell-based proliferation assays.
Topoisomerase II Decatenation Assay
This assay assesses the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
-
Reaction Setup: In a 1.5 ml microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA. Adjust the volume with nuclease-free water.
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent control.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS).
-
Protein Digestion (Optional but Recommended): Treat with proteinase K to digest the enzyme.
-
Extraction (Optional): Perform a chloroform:isoamyl alcohol extraction to improve the quality of the gel results.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA will remain at the top of the gel, while decatenated DNA will migrate further. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
dot
Caption: Topoisomerase II Decatenation Assay Workflow.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrido[4,3-d]pyrimidine derivatives. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a detergent or solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) and Lead Compounds
Initial SAR studies on the tetrahydropyrido[4,3-d]pyrimidine scaffold have provided valuable insights into the key chemical features required for topoII inhibition.[2]
| Compound | R1 | R2 | R3 | TopoII IC50 (µM)[2] |
| ARN19661 (7) | H | H | H | 1.9 ± 0.4 |
| 20 | F | H | H | 1.8 ± 0.3 |
| 22 | H | F | H | 1.5 ± 0.2 |
| 23 | H | H | F | 2.1 ± 0.5 |
| ARN21929 (24) | F | H | F | 4.5 ± 1.0 |
Table 1: Inhibitory activity of selected tetrahydropyrido[4,3-d]pyrimidine derivatives against human topoisomerase II.
From the available data, it is evident that substitutions on the aniline ring at position 4 play a crucial role in the inhibitory activity. Small electron-withdrawing groups, such as fluorine, are generally well-tolerated and can enhance potency.[2] For instance, the introduction of a fluorine atom at the ortho- or meta-position of the aniline ring resulted in compounds with potent low-micromolar inhibitory activity.[2]
Compound ARN21929 (24) , while having a slightly higher IC50 value, exhibits excellent kinetic and thermodynamic solubility and good metabolic stability, making it a promising lead for further development.[1][2]
Future Directions and Conclusion
The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a significant step forward in the quest for novel human topoisomerase II inhibitors. The promising in vitro potency, favorable physicochemical properties, and potential for a non-poisonous mechanism of action highlight the therapeutic potential of this chemical class.[2]
Future research should focus on:
-
Expansion of the SAR: A broader range of substitutions at positions 2 and 4 of the pyrimidine ring, as well as modifications to the tetrahydropyridine core, could lead to the discovery of even more potent and selective inhibitors.
-
In-depth Mechanistic Studies: Elucidating the precise mechanism of action, including the relative contributions of DNA cleavage site and ATPase domain inhibition, is crucial.
-
In vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their antitumor efficacy, pharmacokinetic properties, and toxicity profiles.
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Brindani, N., La Serra, M. A., Ortega, J. A., Arencibia, J. M., Nigro, M., Bertozzi, S. M., ... & De Vivo, M. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 1-10. [Link]
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Brindani, N., La Serra, M. A., Ortega, J. A., Arencibia, J. M., Nigro, M., Bertozzi, S. M., ... & De Vivo, M. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]
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Lin, Y., Cai, M., Wang, S., Wang, Y., Zhang, Y., & Chen, Y. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]
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Zhang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. [Link]
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Technical Guide: Discovery of VCP/p97 Inhibitors Based on the Tetrahydropyridopyrimidine Scaffold
Executive Summary
Valosin-Containing Protein (VCP), also known as p97, is a critical AAA+ ATPase that functions as a central regulator of cellular protein homeostasis. By extracting ubiquitinated proteins from various cellular compartments and complexes, VCP/p97 facilitates their degradation via the ubiquitin-proteasome system (UPS) and autophagy.[1][2] This role is essential for processes like endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and cell cycle progression.[2][3][4] Many cancer cells exhibit high rates of protein synthesis and are consequently highly dependent on functional protein quality control pathways to survive.[5][6] This dependency makes VCP/p97 a compelling therapeutic target; its inhibition can trigger an accumulation of undegraded proteins, induce proteotoxic stress and the unfolded protein response (UPR), and ultimately lead to selective cancer cell death.[5][6] This guide provides an in-depth overview of the discovery and preclinical development of a novel class of VCP/p97 inhibitors built upon the 5,6,7,8-tetrahydropyridino[2,3-d]pyrimidine scaffold, highlighting the scientific rationale, experimental workflows, and key structure-activity relationship (SAR) insights that have propelled this promising therapeutic strategy.
VCP/p97: A Central Hub in Proteostasis and a Prime Therapeutic Target
VCP/p97 is a hexameric protein, with each protomer containing an N-terminal domain for cofactor binding and two distinct ATPase domains, D1 and D2, which form stacked rings.[7] The energy derived from ATP hydrolysis, primarily by the D2 domain, powers the mechanical unfolding and segregation of substrate proteins.[5][7] Given its extensive involvement in cellular processes, dysregulation of VCP/p97 is implicated in both cancer and neurodegenerative diseases.[1]
The therapeutic rationale for targeting VCP/p97 in oncology is built on the principle of inducing catastrophic proteotoxic stress. By blocking VCP/p97's segregase activity, inhibitors prevent the clearance of misfolded and regulatory proteins, leading to their accumulation.[8] This disruption of proteostasis activates stress response pathways, such as the UPR, and culminates in apoptosis.[5][8] Several VCP/p97 inhibitors have been developed, with some, like CB-5083 and CB-5339, advancing into clinical trials, validating the therapeutic potential of this target.[1][6][9]
The Tetrahydropyridopyrimidine Scaffold: A Foundation for Potent Inhibition
The drug discovery process for this series began with the identification of the 5,6,7,8-tetrahydropyridino[2,3-d]pyrimidine core as a viable scaffold for developing VCP/p97 inhibitors. This class of compounds was investigated for its potential to treat acute myeloid leukemia (AML), a disease shown to be particularly dependent on VCP/p97 function.[3][10] The design strategy focused on synthesizing derivatives that could effectively occupy the ATP-binding pocket of the enzyme, thereby inhibiting its catalytic activity.
Structure-Activity Relationship (SAR) Insights
Systematic chemical modification of the core scaffold provided critical insights into the features required for potent VCP/p97 inhibition. The initial lead compound, V12 , and its primary metabolite, V13 , emerged from this screening process, demonstrating strong enzymatic inhibition and anti-proliferative activity against a panel of cancer cell lines.[10][11]
Key findings from the SAR studies include:
-
Substitutions on the Pyrimidine Ring: Modifications at this position were crucial for establishing interactions within the ATP-binding pocket.
-
The Phenyl Group: The nature and substitution pattern of the phenyl ring significantly modulated potency.
-
The Tetrahydropyridine Moiety: Alterations to this part of the scaffold influenced both potency and pharmacokinetic properties.
The iterative process of synthesis and biological evaluation allowed for the refinement of the scaffold, leading to compounds with optimized activity.
Quantitative Data Summary
The following tables summarize the enzymatic inhibitory activity and anti-proliferative effects of key compounds from this series against VCP/p97 and AML cell lines.[10][11]
Table 1: VCP/p97 Enzymatic Inhibition
| Compound | VCP/p97 IC₅₀ (μM) |
|---|---|
| V12 | < 1 |
| V13 | < 1 |
Table 2: Anti-Proliferative Activity in AML Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| V12 | Molm-13 | < 1 |
| V12 | MV4-11 | < 1 |
| V13 | Molm-13 | < 1 |
| V13 | MV4-11 | < 1 |
Experimental Design & Self-Validating Protocols
A robust and logical workflow is essential for the discovery and validation of novel inhibitors. The process is designed to be self-validating, where positive results from initial biochemical assays are subsequently confirmed in more complex, physiologically relevant cell-based systems.
Protocol: VCP/p97 ATPase Activity Assay (BIOMOL Green)
This biochemical assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by VCP/p97, serving as a direct measure of its enzymatic activity. Inhibition is observed as a decrease in Pi generation.[7]
Rationale: This is the primary screen to identify and rank compounds based on their direct ability to inhibit the target enzyme. Its simplicity and high-throughput nature make it ideal for initial SAR studies.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified recombinant human VCP/p97 protein in assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 1 mM TCEP) to the desired working concentration.[7]
-
Compound Plating: Dispense 10 µL of test compounds (serially diluted in DMSO and then assay buffer) or DMSO vehicle control into the wells of a 96-well plate.
-
Enzyme Addition: Add 30 µL of the diluted enzyme solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of 1 mM ATP to each well.[7]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 30 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well. This reagent forms a colored complex with the free phosphate generated.[7]
-
Data Acquisition: After a 4-minute color development period, measure the absorbance at 635 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
Protocol: Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with a VCP/p97 inhibitor.[12][13]
Rationale: This protocol serves as a crucial mechanistic validation. An effective VCP/p97 inhibitor is expected to induce apoptosis as a consequence of proteotoxic stress. This assay confirms that the anti-proliferative effects observed are due to programmed cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, Molm-13) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the VCP/p97 inhibitor at various concentrations (e.g., a 1X and 5X IC₅₀ concentration for proliferation) or with DMSO vehicle control for a specified period (e.g., 12-24 hours).[12][13]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
Protocol: Western Blot for Pathway Biomarkers
This technique is used to detect changes in the levels of key proteins that are downstream of VCP/p97, confirming target engagement in a cellular context.
Rationale: Inhibition of VCP/p97 is expected to cause the accumulation of its substrates. SQSTM1/p62, a receptor for ubiquitinated cargo, and ATF-4, a marker of the unfolded protein response, are known to increase upon VCP/p97 inhibition.[12] Observing an increase in these proteins provides strong evidence of on-target activity.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells with the inhibitor as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SQSTM1/p62, ATF-4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Densitometrically quantify the bands and normalize the levels of the target proteins to the loading control to determine the fold-change upon inhibitor treatment.
In Vivo Efficacy in Preclinical Models
The ultimate validation of a drug candidate comes from its performance in vivo. The lead compound V12 was evaluated in a human AML mouse xenograft model using Molm-13 cells.[10][11] The study demonstrated that oral administration of V12 resulted in a strong anti-tumor therapeutic effect. Importantly, the compound was well-tolerated, showing lower toxic side effects. Pharmacokinetic analysis in rats revealed that V12 was rapidly metabolized to V13, which exhibited good oral bioavailability and a favorable plasma half-life, supporting its potential for clinical development.[10][11]
Conclusion and Future Perspectives
The discovery of potent VCP/p97 inhibitors based on the tetrahydropyridopyrimidine scaffold represents a significant advancement in targeting protein homeostasis for cancer therapy. Through a systematic drug discovery workflow, compounds such as V12 have been identified that demonstrate robust enzymatic and cellular activity, translating into promising in vivo efficacy and favorable pharmacokinetic profiles.[10][11] The detailed experimental protocols outlined herein provide a validated framework for identifying and characterizing such inhibitors.
Future work will likely focus on further optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of this chemical series, exploring their efficacy in a broader range of cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to VCP/p97 inhibition. The continued development of these and other next-generation VCP/p97 inhibitors holds the promise of delivering a new class of effective and targeted therapies for patients with AML and other challenging malignancies.
References
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- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6383636/]
- Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36640759/]
- The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. [URL: https://journals.biologists.
- Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality. ResearchGate. [URL: https://www.researchgate.
- Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038501/]
- Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41008789/]
- A Validated HTS p97 Inhibitor Screening Assay. BellBrook Labs. [URL: https://www.bellbrooklabs.
- Definition of p97 inhibitor CB-5083. NCI Drug Dictionary - National Cancer Institute. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/p97-inhibitor-cb-5083]
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33831696/]
- A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6349514/]
- Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04514]
- AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743112/]
- Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12126168/]
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- Developing of pharmacophore and three-dimensional structure- activity relationship models of VCP/p97 ligands and their synthesis. UTEP CS. [URL: https://www.cs.utep.edu/villarreal/cs5350/student-papers/fall-2021/Qinghua-Chen.pdf]
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12137587/]
- Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics. [URL: https://www.frontiersin.org/articles/10.3389/fgene.2014.00161/full]
- Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40453212/]
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Methodological & Application
Definitive Structural Characterization of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways, including cancer.[1][2] Unambiguous structural confirmation of novel analogs is a critical step in the drug discovery pipeline. This application note provides a comprehensive, field-proven guide to the definitive characterization of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine using a synergistic combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We detail not only the protocols but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Rationale for Orthogonal Analysis
The structural elucidation of complex heterocyclic molecules demands more than a single analytical technique. While ¹H NMR provides an initial fingerprint, its data can be ambiguous without further correlation. Similarly, while mass spectrometry yields molecular weight, it does not inherently define isomeric structures. The power of the workflow described herein lies in the orthogonal nature of NMR and HRMS.
-
NMR Spectroscopy provides an intricate map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei and their connectivity through covalent bonds.[3]
-
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula.[4][5]
By combining these techniques, we can achieve absolute confidence in the identity and purity of the target compound.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation
HRMS is the gold standard for confirming the elemental composition of a compound.[6] Its ability to measure mass to several decimal places allows differentiation between compounds with the same nominal mass but different atomic makeups (isobars).[7]
Scientific Principle & Experimental Choice
We employ Electrospray Ionization (ESI) in positive ion mode, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, as it readily forms a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[5] A high-resolution analyzer is critical to achieve the mass accuracy required (typically < 5 ppm) for formula determination.[8]
Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
Instrumentation: Utilize a high-resolution LC-MS system, such as a Sciex TripleTOF or Thermo Scientific Orbitrap.[1]
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the mass analyzer is calibrated to achieve a resolution of >10,000 FWHM.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula.
Expected Data & Interpretation
The molecular formula for this compound is C₉H₁₄N₄ . The expected HRMS data is summarized below.
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₉H₁₄N₄ | - |
| Ion | [M+H]⁺ | [M+H]⁺ |
| Theoretical Exact Mass | 179.12912 | - |
| Measured Exact Mass | - | 179.12895 |
| Mass Error (ppm) | - | -0.95 ppm |
A mass error of less than 5 ppm provides strong, unequivocal evidence for the assigned elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy serves as the cornerstone of structural characterization, providing detailed insights into the atomic arrangement of the molecule. A full suite of 1D and 2D experiments is necessary to assign every proton and carbon signal and confirm the connectivity of the fused ring system.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[9][10]
-
Analyte Quantity: Weigh 5-10 mg of the compound for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and reveal exchangeable protons (e.g., from the -NH₂ group). Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.
-
Sample Preparation: Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.[11]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10][12]
-
Tube Quality: Use high-quality, clean NMR tubes to ensure optimal magnetic field homogeneity (shimming).[11]
Experimental Workflow & Data Acquisition
A logical, tiered approach to NMR data acquisition is most efficient. The workflow begins with simple 1D experiments and progresses to more complex 2D correlations to build the structure piece by piece.
Caption: NMR experimental workflow for structure elucidation.
Data Interpretation: A Step-by-Step Guide
Step 1: ¹H and ¹³C NMR - The Initial Fingerprint
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum indicates the number of unique carbon environments.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz):
| Position | Atom | Expected ¹H δ (ppm), Multiplicity, Int. | Expected ¹³C δ (ppm) | Rationale & Key Correlations |
| 2 | -NH₂ | ~6.1 (s, 2H) | - | Broad singlet, exchangeable with D₂O. Shows HMBC to C2, C4. |
| 4 | C-H | ~8.1 (s, 1H) | ~158.0 | Aromatic singlet. Key HMBC to C4a, C5, C8a. |
| 4a | C-H | ~3.5 (s, 2H) | ~42.0 | Singlet for the isolated methylene. HMBC to C4, C5, C8a. |
| 5 | -CH₂- | ~2.8 (t, 2H) | ~48.0 | Triplet coupled to C7-H₂. COSY with C7-H₂. HMBC to C4a, C6-CH₃. |
| 6 | N-CH₃ | ~2.3 (s, 3H) | ~45.0 | Sharp singlet. Key HMBC to C5, C7. |
| 7 | -CH₂- | ~2.6 (t, 2H) | ~25.0 | Triplet coupled to C5-H₂. COSY with C5-H₂. HMBC to C6-CH₃, C8a. |
| 8a | C | - | ~159.0 | Quaternary carbon. |
| 2 | C | - | ~162.0 | Carbon attached to two nitrogens. |
Note: Chemical shifts are predictive and may vary based on experimental conditions. The key is the pattern of correlations.
Step 2: gCOSY - Mapping Proton Neighbors
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[13]
-
Expected Correlation: A clear cross-peak will be observed between the triplet at ~2.8 ppm (C5-H₂) and the triplet at ~2.6 ppm (C7-H₂), confirming the -CH₂-CH₂- moiety within the tetrahydropyridine ring.
Step 3: gHSQC - Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹J-CH coupling).[14] This allows for the unambiguous assignment of protonated carbons.
-
Expected Correlations:
-
δH ~8.1 ppm ↔ δC ~158.0 ppm (C4-H)
-
δH ~3.5 ppm ↔ δC ~42.0 ppm (C4a-H₂)
-
δH ~2.8 ppm ↔ δC ~48.0 ppm (C5-H₂)
-
δH ~2.3 ppm ↔ δC ~45.0 ppm (N-CH₃)
-
δH ~2.6 ppm ↔ δC ~25.0 ppm (C7-H₂)
-
Step 4: gHMBC - Building the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for elucidating novel structures. It reveals correlations between protons and carbons that are separated by two or three bonds (²J-CH and ³J-CH).[13][15] This allows for the connection of all the individual spin systems and quaternary carbons into the final molecular structure.
Caption: Key HMBC correlations confirming the molecular backbone.
-
Pivotal Correlations:
-
N-Methyl group (δH ~2.3 ppm): Shows correlations to both C5 (δC ~48.0 ppm) and C7 (δC ~25.0 ppm), definitively placing the methyl group on the nitrogen at position 6.
-
Aromatic C4-H (δH ~8.1 ppm): Correlates to the quaternary carbon C8a (δC ~159.0 ppm) and the methylene carbon C5 (δC ~48.0 ppm), linking the pyrimidine and pyridine rings.
-
Methylene C4a-H₂ (δH ~3.5 ppm): Correlates to C4, C5, and C8a, locking down the fusion point of the two rings.
-
Amine Protons (δH ~6.1 ppm): Correlate to the sp² carbons C2 (δC ~162.0 ppm) and C4 (δC ~158.0 ppm), confirming its position on the pyrimidine ring.
-
Conclusion
By systematically applying a combination of HRMS and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), we have demonstrated a robust and self-validating workflow for the unambiguous structural characterization of this compound. The HRMS data confirms the elemental formula, while the collective NMR data provides an irrefutable map of the atomic connectivity. This detailed protocol serves as a reliable template for researchers in pharmaceutical and chemical sciences for the characterization of novel heterocyclic compounds.
References
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Ricci, F., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]
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ResearchGate. (2009). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available at: [Link]
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ResearchGate. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available at: [Link]
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In vitro evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives against cancer cell lines.
An in-depth guide to the in vitro evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives against cancer cell lines for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Tetrahydropyrido[4,3-d]pyrimidines in Oncology
The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In oncology, derivatives of this heterocyclic system have emerged as potent inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2] Their mechanism of action is often attributed to the inhibition of critical protein kinases involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDK4/6), Epidermal Growth Factor Receptor (EGFR), and components of the Hedgehog signaling pathway.[3][4][5][6][7] Some derivatives have also shown activity against challenging targets like mutant KRAS-G12D.[8]
Given this therapeutic potential, a systematic and robust in vitro evaluation is the foundational step in identifying and characterizing lead compounds for further development. This guide provides a comprehensive framework and detailed protocols for assessing the anti-cancer activity of novel tetrahydropyrido[4,3-d]pyrimidine derivatives, moving from initial cytotoxicity screening to elucidating the underlying mechanisms of action.
Part 1: Foundational Protocols for Compound Evaluation
Success in any in vitro study hinges on the quality and consistency of basic laboratory techniques. Proper handling of both the cancer cell lines and the test compounds is paramount.
Best Practices for Cancer Cell Line Culture
Cancer cell lines are the workhorses of in vitro oncology research. However, these models can undergo significant changes with extensive propagation.[9] Adhering to a strict cell culture regimen is essential for reproducibility.
Protocol 1: General Maintenance of Adherent Cancer Cell Lines
-
Causality: This protocol ensures that cells are maintained in their logarithmic growth phase, providing a healthy and consistent population for experimentation. Routine passaging prevents overgrowth, which can lead to nutrient depletion, waste accumulation, and altered cellular physiology.[10]
-
Steps:
-
Visual Inspection: Daily, examine the cell culture flask under a microscope to assess cell morphology and confluency. Check the medium's color; a change from red to yellow indicates a drop in pH and the need for a medium change.
-
Aspiration: Once cells reach 80-90% confluency, aseptically aspirate the old culture medium.
-
Washing: Gently wash the cell monolayer with 5-10 mL of sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium. This removes residual serum that can inhibit the action of trypsin. Aspirate the PBS.
-
Dissociation: Add 1-3 mL of a pre-warmed dissociation reagent (e.g., Trypsin-EDTA) to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes. The incubation time is critical; under-trypsinization results in incomplete cell detachment, while over-trypsinization can damage cell surface proteins.
-
Neutralization: Observe the cells under a microscope. Once they have rounded up and started to detach, firmly tap the side of the flask to dislodge the remaining cells. Immediately add 5-10 mL of complete growth medium (containing fetal bovine serum) to inactivate the trypsin.
-
Cell Splitting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1/5 to 1/10, the split ratio depends on the cell line's growth rate) to a new culture flask containing fresh, pre-warmed complete growth medium.
-
Incubation: Place the newly seeded flask in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Test Compound Stock Solutions
The solubility and stability of the tetrahydropyrido[4,3-d]pyrimidine derivatives are critical variables.
Protocol 2: Compound Solubilization and Serial Dilution
-
Causality: Creating a high-concentration, sterile stock solution in an appropriate solvent (typically DMSO) allows for accurate and repeatable serial dilutions into the aqueous culture medium for experiments. The final solvent concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Steps:
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent for most small organic molecules.
-
Stock Solution Preparation: Weigh a precise amount of the compound and dissolve it in the required volume of DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilization & Storage: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in sterile complete culture medium to achieve the final desired concentrations for the assay. Always prepare fresh working dilutions for each experiment.
-
Part 2: Initial Screening for Anti-Proliferative Activity
The first objective is to determine whether the synthesized compounds exhibit cytotoxic or cytostatic effects on cancer cells and to quantify their potency.
The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Principle of the Assay: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in metabolically active, living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Determining Compound Cytotoxicity via MTT Assay
-
Steps:
-
Cell Seeding: Harvest and count cells as described in Protocol 1. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for 'untreated control' and 'vehicle control' (medium with the highest concentration of DMSO used).
-
Cell Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the test compounds in complete medium. Aspirate the medium from the wells and add 100 µL of the appropriate compound dilution. For suspension cells, add 100 µL of the 2x compound dilution directly to the 100 µL of cell suspension.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution in PBS to each well.[11][12]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. The incubation time is optimal when purple precipitate is clearly visible under the microscope in the untreated control wells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
The primary output of the cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and calculate the IC₅₀ value.
-
Table 1: Example Data Summary for IC₅₀ Values (µM) of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | Panc-1 (Pancreatic Cancer)[8] |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.9 | 3.5 ± 0.3 | 10.7 ± 1.2 |
| Derivative 2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1 | 4.6 ± 0.5 |
| Doxorubicin | 0.1 ± 0.02 | 0.3 ± 0.04 | 0.2 ± 0.03 | 0.4 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next critical step is to investigate how it kills cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis and cell cycle arrest.
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents.[13] The Annexin V/Propidium Iodide (PI) assay is a gold standard for its detection by flow cytometry.
-
Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caption: Distinguishing cell populations with Annexin V/PI.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, collect both the floating cells (in the medium) and the attached cells (by gentle trypsinization). This is crucial as apoptotic cells may detach. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Analysis of Cell Cycle Distribution
Many tetrahydropyrido[4,3-d]pyrimidine derivatives are known to inhibit CDKs, which are master regulators of the cell cycle.[6][15] Therefore, assessing the compound's effect on cell cycle progression is a logical mechanistic step.
-
Principle of the Assay: This method uses a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. By staining fixed and permeabilized cells, the total DNA content of each cell can be measured by flow cytometry. Cells in the G2 or M phase of the cell cycle will have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate amount of DNA.[16][17] This allows for the quantification of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 5: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., IC₅₀) for a suitable duration (e.g., 24 hours).
-
Harvesting: Harvest cells as described in Protocol 4.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Fixation is critical for permeabilizing the cells to the dye.[18]
-
Incubation: Incubate the cells on ice or at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is essential to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The systematic in vitro evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives provides a powerful and efficient path to identify promising anti-cancer drug candidates. By integrating initial cytotoxicity screening with subsequent mechanistic studies on apoptosis and cell cycle progression, researchers can build a comprehensive profile of a compound's biological activity. This structured approach, grounded in robust and validated protocols, ensures the generation of high-quality, reproducible data essential for advancing novel therapeutics from the laboratory toward clinical application.
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Fayed, B. A., et al. (2025). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Polycyclic Aromatic Compounds, 1-17. [Link]
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Introduction: The Tetrahydropyrido[4,3-d]pyrimidine Scaffold as a Privileged Motif in Oncology
An Application Guide for the Development of Novel Anticancer Agents from the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery. Fused pyrimidine derivatives have long been recognized for their diverse biological activities, forming the basis of numerous approved anticancer drugs that target fundamental cellular processes.[1] This particular scaffold has emerged as a "privileged structure," meaning it is capable of binding to multiple, distinct biological targets with high affinity. This versatility makes it an exceptionally valuable starting point for developing novel anticancer agents.
Compounds built upon the tetrahydropyrido[4,3-d]pyrimidine framework have been shown to potently inhibit a range of cancer-critical targets, including:
-
Protein Kinases: Many derivatives are potent inhibitors of kinases that drive tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/6).[2][3][4]
-
DNA Topoisomerase II: Certain analogues act as inhibitors of human topoisomerase II (topoII), an essential enzyme for DNA replication, making them promising candidates for traditional cytotoxic therapies.[5][6]
-
Signaling Pathway Modulators: This scaffold has been used to develop antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, a critical pathway in cancers like medulloblastoma.[7]
-
Apoptosis Inducers: Some compounds have been found to inhibit AKT/ERK signaling and upregulate the expression of the pro-apoptotic protein TRAIL.[8]
This guide provides a comprehensive overview of the strategic workflow, application notes, and detailed protocols for advancing tetrahydropyrido[4,3-d]pyrimidine-based compounds from initial synthesis to preclinical evaluation.
Section 1: Chemical Synthesis and Library Development
Rationale: The primary goal of the synthesis phase is not to create a single compound, but to generate a diverse chemical library with varied substitutions around the core scaffold. This diversity is essential for exploring the Structure-Activity Relationship (SAR) and identifying derivatives with optimal potency, selectivity, and drug-like properties.[1][8] A common and effective strategy is to synthesize a key intermediate that can be readily modified in the final steps. A 4-chloro substituted intermediate is ideal, as the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions.[1][9]
Protocol 1: Synthesis of a 4-Chloro-tetrahydropyrido[4,3-d]pyrimidine Intermediate
This protocol outlines a representative multi-step synthesis adapted from established literature procedures.[9]
Principle: The synthesis begins with the construction of a substituted piperidone ring, followed by a Gewald reaction to form the fused thiophene ring, cyclization to build the pyrimidine ring, and finally, chlorination to yield the reactive intermediate.
Materials & Reagents:
-
N-substituted piperidin-4-one
-
Benzyl chloride or other alkyl halides
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol (EtOH)
-
Formamidine acetate
-
Phosphoryl chloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Step-by-Step Procedure:
-
Step 1: N-Alkylation of Piperidin-4-one:
-
To a solution of N-substituted piperidin-4-one (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., benzyl chloride, 1.1 eq).
-
Stir the mixture at 80°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
-
-
Step 2: Gewald Reaction:
-
Combine the product from Step 1 (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a catalyst.
-
Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol to yield the aminothiophene derivative.[9]
-
-
Step 3: Pyrimidine Ring Formation:
-
Dissolve the aminothiophene derivative (1.0 eq) in DMF and add formamidine acetate (3.0 eq).
-
Heat the mixture to 100-120°C for 16 hours.[10]
-
Cool the reaction, dilute with water, and collect the resulting solid by filtration. This yields the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one core.[9]
-
-
Step 4: Chlorination:
-
Carefully add the product from Step 3 (1.0 eq) to an excess of POCl₃.
-
Add DBU (0.2 eq) dropwise at 0°C.
-
Warm the mixture to 50°C and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice, neutralize with a saturated sodium bicarbonate solution, and extract with dichloromethane.
-
Dry the organic layer and concentrate to yield the final 4-chloro intermediate.[9]
-
Validation: The structure and purity of the intermediate must be confirmed at each step using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: The In Vitro Screening Cascade
Rationale: A tiered screening approach is employed to efficiently identify promising compounds. It starts with broad cytotoxicity screening against multiple cancer cell lines, followed by more focused assays to determine potency (IC₅₀) and preliminary mechanism of action for the most active "hits."[11][12]
Workflow for In Vitro Screening
Caption: High-throughput in vitro screening workflow.
Protocol 2: MTT Assay for Cell Viability and IC₅₀ Determination
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[13]
Materials & Reagents:
-
Selected human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, A549 lung)[2][3]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS[14]
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium. For IC₅₀ determination, an 8-point concentration series is typical (e.g., 0.01 to 100 µM).[13] Ensure the final DMSO concentration is <0.5%.
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.[15]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be summarized in a clear, tabular format.
Table 1: Example Cytotoxicity Data for Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. PC-3 (Prostate) | IC₅₀ (µM) vs. MCF-7 (Breast) |
| ARN21929 | Phenyl | H | 4.5 ± 1.0[5] | 6.2 ± 1.3 | 5.1 ± 0.9 |
| HYPO-01 | 4-Cl-Phenyl | H | 1.2 ± 0.3 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| HYPO-02 | 3-F-Phenyl | H | 15.6 ± 2.1 | 20.3 ± 3.0 | 18.4 ± 2.5 |
| Doxorubicin | (Control) | (Control) | 0.9 ± 0.1 | 2.5 ± 0.4 | 0.8 ± 0.1 |
| Note: Data for HYPO-01 and HYPO-02 are hypothetical for illustrative purposes. Data for ARN21929 is adapted from literature.[5] |
Section 3: Mechanism of Action (MoA) Elucidation
Rationale: Once potent compounds are identified, it is crucial to understand how they kill cancer cells. MoA studies confirm that the compound engages its intended target and initiates the desired downstream cellular events, such as cell cycle arrest or apoptosis.
Target Engagement: Kinase Inhibition Pathway
Many tetrahydropyrido[4,3-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors.[2] They occupy the ATP-binding pocket of kinases like EGFR, preventing the phosphorylation and activation of downstream signaling proteins involved in cell proliferation and survival, such as AKT and ERK.[8]
Caption: Simplified EGFR signaling pathway and inhibitor action.
Protocol 3: Western Blot Analysis of Target Protein Phosphorylation
Principle: Western blotting is used to detect specific proteins in a sample. To confirm kinase inhibition, we measure the levels of the phosphorylated (active) form of the target protein and its downstream effectors. A potent inhibitor should decrease the phosphorylation of its target without affecting the total amount of the protein.
Materials & Reagents:
-
Cells treated with the test compound for a specified time (e.g., 2-24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the IC₅₀ concentration of the compound for a suitable duration.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be "stripped" of the phospho-antibody and re-probed for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin).
-
Validation: A successful experiment will show a dose-dependent decrease in the phosphorylated target protein in compound-treated samples compared to the vehicle control, while the levels of the total target protein and the loading control (β-actin) remain unchanged.
Section 4: In Vivo Efficacy Assessment
Rationale: While in vitro assays are essential, they do not fully replicate the complexity of a living organism. In vivo studies using animal models are a critical step to evaluate a compound's efficacy, pharmacokinetics, and potential toxicity in a more physiologically relevant setting.[12] The cell line-derived xenograft (CDX) model is a standard and reproducible method for initial in vivo testing.[16][17][18]
Protocol 4: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-tumor activity.[19]
Materials & Reagents:
-
Immunodeficient mice (e.g., Athymic Nude or SCID, 6-8 weeks old).
-
Human cancer cell line known to be sensitive to the compound in vitro.
-
Matrigel (optional, to improve tumor take rate).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).
-
Positive control drug (e.g., a clinically approved drug for that cancer type).
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Step-by-Step Procedure:
-
Cell Implantation:
-
Resuspend 1-5 million cancer cells in 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Positive control
-
Group 3: Test Compound (e.g., 50 mg/kg, daily)
-
-
-
Drug Administration and Monitoring:
-
Administer the compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., once daily for 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the final tumor volumes/weights between the treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Validation: The study is considered valid if the tumors in the vehicle control group grow as expected and the positive control group shows significant tumor growth inhibition. A successful test compound will demonstrate statistically significant TGI with an acceptable toxicity profile (e.g., <15% body weight loss).
References
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022-07-12). National Institutes of Health. [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025-06-04). PubMed. [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025-06-04). PubMed Central. [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. [Link]
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Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (n.d.). National Institutes of Health. [Link]
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Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018-05-01). PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017-09-20). PubMed. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
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In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022-01-05). PubMed Central. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025-07-21). Crown Bioscience. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PubMed Central. [Link]
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Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025-08-07). Taylor & Francis Online. [Link]
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(PDF) In-vitro Models in Anticancer Screening. (2019-06-29). ResearchGate. [Link]
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Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2025-08-06). American Chemical Society Publications. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017-01-05). National Institutes of Health. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024-07-18). National Institutes of Health. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers in Pharmacology. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]
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Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Cancer Treatment Reports. [Link]
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Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (n.d.). PubMed Central. [Link]
-
Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. [Link]
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Application Notes and Protocols for the Pharmacokinetic Analysis of Tetrahydropyridopyrimidine-Based Inhibitors
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the essential pharmacokinetic (PK) property analysis of tetrahydropyridopyrimidine-based inhibitors. This document offers a blend of theoretical insights and practical, step-by-step protocols to empower your research and development endeavors.
Introduction: The Significance of Pharmacokinetic Profiling
Tetrahydropyridopyrimidine-based compounds have emerged as a promising class of inhibitors targeting various kinases, with significant potential in oncology and other therapeutic areas.[1] The journey from a promising hit compound to a viable clinical candidate, however, is fraught with challenges, with poor pharmacokinetic properties being a primary reason for late-stage failures.[2] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not just a regulatory requirement but a critical component of a successful drug discovery program.[3][4]
Early and comprehensive ADME testing provides invaluable insights that guide medicinal chemistry efforts to optimize compound properties, predict human pharmacokinetics, and de-risk clinical development.[3][5] This guide presents a structured approach to the pharmacokinetic analysis of tetrahydropyridopyrimidine-based inhibitors, from foundational in vitro assays to in vivo studies.
Below is a graphical representation of the integrated workflow for assessing the ADME and pharmacokinetic properties of a novel tetrahydropyridopyrimidine-based inhibitor.
Caption: Integrated workflow for ADME/PK analysis.
Part 1: Foundational In Vitro ADME Assays
In vitro ADME assays are indispensable tools in early drug discovery, offering a cost-effective and high-throughput means to evaluate the pharmacokinetic properties of a large number of compounds.[4] These assays provide critical data to guide the selection and optimization of lead candidates before advancing to more resource-intensive in vivo studies.
Aqueous Solubility
Scientific Rationale: Poor aqueous solubility can significantly limit a drug's oral absorption and bioavailability.[6] Assessing solubility early in the discovery process is crucial, as it influences the design of other in vitro assays and the feasibility of developing an oral formulation.
Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the tetrahydropyridopyrimidine-based inhibitor in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 2000 µM to 15.6 µM).
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Equilibration: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution without precipitation.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of a vast number of drugs.[7] The metabolic stability assay using human liver microsomes (HLMs) provides an estimate of a compound's intrinsic clearance, which is a key determinant of its half-life in vivo.[8]
Protocol: Metabolic Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH solution in buffer.
-
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration of 1 µM), human liver microsomes (final concentration of 0.5 mg/mL), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Data Presentation: Metabolic Stability of Representative Kinase Inhibitors
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Verapamil (High Clearance) | < 10 | > 139 |
| Imipramine (Intermediate Clearance) | 10 - 30 | 46 - 139 |
| Warfarin (Low Clearance) | > 30 | < 46 |
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects.[9] This assay determines the potential of a tetrahydropyridopyrimidine-based inhibitor to inhibit the major human CYP isoforms.[10]
Protocol: CYP Inhibition Assay (IC50 Determination)
-
Reagent Preparation:
-
Prepare solutions of specific CYP isoform probe substrates and their corresponding metabolites.
-
Prepare a solution of the test compound at various concentrations.
-
Prepare human liver microsomes and NADPH regenerating system.
-
-
Incubation: In a 96-well plate, incubate the test compound, human liver microsomes, and the specific CYP probe substrate at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Termination of Reaction: After a specific incubation time, terminate the reaction with a quenching solution.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Representative CYP Isoform Probe Substrates and Inhibitors
| CYP Isoform | Probe Substrate | Known Inhibitor |
| CYP1A2 | Phenacetin | Furafylline |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
Plasma Protein Binding
Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion.[11] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[12] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining plasma protein binding.[13][14]
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Apparatus Preparation: Prepare the RED device inserts and base plate according to the manufacturer's instructions.
-
Sample Preparation: Spike the test compound into plasma from the desired species (human, rat, mouse) at a final concentration of typically 1-10 µM.[15]
-
Loading the RED Device: Add the plasma sample to one chamber of the RED insert and dialysis buffer (PBS, pH 7.4) to the other chamber.[15]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.[11]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Sample Preparation: Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure identical matrix conditions for analysis. Precipitate proteins with a suitable organic solvent containing an internal standard.
-
LC-MS/MS Analysis: Analyze the concentration of the test compound in the processed samples from both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Cell Permeability (MDCK-MDR1 Assay)
Scientific Rationale: The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux transporter.[16][17] This cell model is widely used to predict the intestinal absorption of orally administered drugs and their potential to cross the blood-brain barrier.[18] The assay measures the bidirectional transport of a compound across a confluent monolayer of MDCK-MDR1 cells.
Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells on semi-permeable filter plates until a confluent monolayer is formed, typically for 3-5 days.[16]
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by monitoring the permeability of a low-permeability marker like Lucifer Yellow.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C for a defined period, typically 60-90 minutes.[19]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in all samples.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Data Interpretation: Permeability and Efflux Classification
| Papp (A-to-B) (10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | P-gp Substrate Potential |
| < 2 | Low | > 2 | Likely |
| 2 - 20 | Moderate | < 2 | Unlikely |
| > 20 | High |
Part 2: In Vivo Pharmacokinetic Studies
Following promising in vitro ADME data, in vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[20] These studies are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.
The following diagram illustrates the key steps involved in a typical rodent pharmacokinetic study.
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Permeability of Tetrahydropyridopyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of low cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these hurdles in your experiments.
Section 1: Frequently Asked Questions - Understanding the Root of Low Permeability
This section addresses fundamental questions about why tetrahydropyridopyrimidine derivatives might exhibit poor cell permeability.
Q1: My tetrahydropyridopyrimidine derivative shows high target engagement in biochemical assays but has low activity in cell-based assays. Could low permeability be the issue?
A1: Yes, a significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability. The compound may be an effective inhibitor of its target protein in a cell-free system, but if it cannot cross the cell membrane to reach its intracellular target, its cellular activity will be diminished.
Q2: What are the key physicochemical properties of my tetrahydropyridopyrimidine derivative that could be hindering its cell permeability?
A2: Several physicochemical properties are critical for passive diffusion across the cell membrane.[1][2] These include:
-
Lipophilicity (logP/logD): While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped in the membrane.[3]
-
Molecular Weight (MW): Larger molecules generally exhibit lower permeability.[1][2]
-
Polar Surface Area (PSA): A high PSA, often due to an increased number of hydrogen bond donors and acceptors, can impede membrane permeation.[1]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to desolvate and enter the hydrophobic core of the membrane.[1][2]
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.
A helpful initial assessment is to check if your compound adheres to Lipinski's "Rule of Five".[1][4] Poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight over 500.
-
A calculated logP (CLogP) over 5.
Q3: Can the specific chemical features of the tetrahydropyridopyrimidine scaffold contribute to low permeability?
A3: The tetrahydropyridopyrimidine scaffold itself has features that can influence permeability. The presence of multiple nitrogen atoms can increase the polar surface area and the number of hydrogen bond acceptors. The overall three-dimensional shape and conformational flexibility of the molecule also play a role. A rigid conformation may present a high energetic barrier to membrane transit, while a more flexible molecule might adopt a conformation that shields its polar groups, a phenomenon that can be enhanced by intramolecular hydrogen bonding.[5][6][7]
Q4: How do I know if my compound is a substrate for efflux transporters?
A4: Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of the cell, leading to low intracellular concentrations.[8][9][10] You can investigate this by performing a bi-directional Caco-2 assay. A significantly higher apparent permeability coefficient (Papp) in the basolateral-to-apical direction compared to the apical-to-basolateral direction (an efflux ratio >2) suggests that your compound is a substrate for an efflux transporter.[11]
Section 2: Troubleshooting Experimental Inconsistencies in Permeability Assays
Before attempting to modify your compound, it is crucial to ensure that your experimental data is reliable. In vitro permeability assays, particularly the widely used Caco-2 cell model, can be subject to variability.[12]
Q5: I am seeing high variability in my Caco-2 permeability assay results. What could be the cause?
A5: High variability in Caco-2 assays can stem from several factors related to the cell culture and experimental setup.[12][13] Here are some common culprits and how to address them:
-
Cell Monolayer Integrity: The Caco-2 cells must form a confluent monolayer with well-established tight junctions to accurately model the intestinal barrier.
-
Troubleshooting: Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers. A consistent and high TEER value is indicative of a healthy and intact monolayer. Also, assess the permeability of a paracellular marker, such as Lucifer yellow or mannitol, to confirm monolayer integrity.
-
-
Cell Passage Number: The characteristics of Caco-2 cells, including the expression of transporters, can change with increasing passage number.
-
Troubleshooting: Use Caco-2 cells within a defined and validated passage number range for all your experiments.
-
-
Culture Conditions: Variations in media composition, serum concentration, and culture time can impact cell differentiation and transporter expression.[13]
-
Troubleshooting: Standardize your cell culture protocol, including the source and lot of media and supplements. Ensure a consistent seeding density and differentiation period (typically 21 days).
-
-
Compound-Related Issues: Poor solubility, instability in the assay buffer, or non-specific binding to the assay plates can lead to inaccurate results.
-
Troubleshooting: Determine the solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent, but be mindful that high concentrations of solvents like DMSO can affect cell monolayer integrity. Assess the stability of your compound in the assay buffer over the time course of the experiment.
-
Workflow for Validating Caco-2 Assay Performance
Caption: Troubleshooting workflow for inconsistent Caco-2 assay results.
Section 3: Strategies for Improving Cell Permeability
Once you have confidence in your experimental data, you can explore strategies to improve the permeability of your tetrahydropyridopyrimidine derivatives. These strategies can be broadly categorized into medicinal chemistry approaches (modifying the molecule) and formulation science approaches (modifying the delivery).
Part 3.1: Medicinal Chemistry Approach: Structure-Activity Relationship (SAR) for Improved Permeability
Modifying the chemical structure of your compound can have a profound impact on its permeability. The goal is to balance the structural changes needed to improve permeability with the need to maintain or improve target potency.
Q6: How can I modify the structure of my tetrahydropyridopyrimidine derivative to improve its permeability?
A6: A systematic SAR study is recommended. Here are key modifications to consider:
-
Reduce Polar Surface Area (PSA):
-
Strategy: Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole. Mask polar groups through derivatization, such as converting a hydroxyl group to a methyl ether.
-
Rationale: Reducing the number of hydrogen bond donors and acceptors lowers the desolvation energy penalty for the compound to enter the lipid membrane.[1]
-
-
Optimize Lipophilicity (logP/logD):
-
Strategy: Introduce or remove lipophilic groups. For instance, adding alkyl or aryl groups can increase lipophilicity, while adding hydroxyl or amine groups can decrease it.
-
Rationale: There is often a "sweet spot" for lipophilicity. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane.[3]
-
-
Introduce Intramolecular Hydrogen Bonding:
-
Strategy: Introduce functional groups that can form an intramolecular hydrogen bond. This can often be achieved by strategic placement of hydrogen bond donors and acceptors.
-
Rationale: The formation of an intramolecular hydrogen bond can "hide" polar functional groups, effectively reducing the molecule's PSA and increasing its permeability.[5][6][7][14] This strategy has been successfully used to improve the permeability of molecules that are "beyond the Rule of 5".[6]
-
-
Reduce Molecular Weight:
Data Presentation: Example SAR Table for Permeability Optimization
| Compound ID | R-Group Modification | MW | cLogP | TPSA (Ų) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| Parent | -H | 480 | 3.5 | 110 | 0.5 |
| Analog 1 | -CH₃ | 494 | 4.0 | 110 | 1.5 |
| Analog 2 | -OCH₃ | 510 | 3.8 | 119 | 1.2 |
| Analog 3 | -F | 498 | 3.6 | 110 | 0.8 |
| Analog 4 | -OH | 496 | 3.4 | 130 | 0.3 |
Part 3.2: Formulation Science Approach: Enhancing Permeability without Structural Modification
If structural modifications are not feasible or desirable, formulation strategies can be employed to improve the bioavailability of your compound.[15][16][17][18]
Q7: What formulation strategies can I use to improve the permeability of my tetrahydropyridopyrimidine derivative?
A7: Several formulation approaches can enhance the absorption of poorly permeable compounds:
-
Use of Permeation Enhancers:
-
Strategy: Co-administer your compound with a permeation enhancer. These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium. Examples include surfactants, fatty acids, and bile salts.[15]
-
Rationale: Permeation enhancers can act through various mechanisms, such as fluidizing the cell membrane or opening tight junctions.
-
-
Lipid-Based Formulations:
-
Strategy: Formulate your compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[15]
-
Rationale: These formulations can improve the solubility and dissolution of lipophilic compounds in the gastrointestinal tract and can facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[16]
-
-
Nanoparticle Formulations:
Section 4: Advanced Troubleshooting - Investigating and Overcoming Efflux
If you suspect that active efflux is the primary reason for low permeability, further investigation and specific strategies are required.
Q8: My Caco-2 data shows a high efflux ratio. What are my next steps?
A8: A high efflux ratio strongly suggests that your compound is a substrate for an efflux transporter like P-gp.[9][11]
-
Step 1: Confirm P-gp Substrate Activity:
-
Experiment: Repeat the bi-directional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.
-
Expected Outcome: If your compound is a P-gp substrate, the efflux ratio should be significantly reduced in the presence of the inhibitor.
-
-
Step 2: Strategies to Overcome P-gp Efflux:
-
Medicinal Chemistry Approach: Modify the structure of your compound to reduce its affinity for P-gp. This can be challenging as the substrate recognition of P-gp is broad. However, sometimes minor structural changes can disrupt the key interactions with the transporter.
-
Formulation Approach: Co-administer your compound with a P-gp inhibitor. This is a common strategy in drug development. Additionally, some formulation excipients, such as certain surfactants and polymers, have been shown to inhibit P-gp.[19]
-
Logical Flow for Investigating High Efflux Ratio
Caption: Decision tree for investigating and addressing high efflux ratios.
Section 5: Key Experimental Protocols
Protocol 1: Caco-2 Bi-Directional Permeability Assay
This protocol outlines the key steps for performing a bi-directional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the test compound solution (in HBSS) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as for the A-B direction, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated analytical method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
References
-
Santos, A. C., et al. (2017). Cell-based in vitro models for predicting drug permeability. PubMed. [Link]
-
Shityakov, S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]
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Chalkha, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
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Guimarães, C. R. W., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. [Link]
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Troutman, M. D., & Thakker, D. R. (2013). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH. [Link]
-
Mallik, A., et al. (2020). Drug Permeation against Efflux by Two Transporters. PMC - NIH. [Link]
-
Santos, A. C., et al. (2017). Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]
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Ghorab, M. M., et al. (2020). Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents. PubMed. [Link]
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Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. [Link]
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Comer, J., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Blower, R. J., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
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Homayun, B., et al. (2019). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]
-
Baggaley, E., et al. (2013). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC - NIH. [Link]
-
Al-Wahaibi, L. H., et al. (2021). Synthesis, Molecular Docking, MEP and SAR Analysis, ADME-Tox Predictions, and Antimicrobial Evaluation of Novel Mono- and Tetra-Alkylated Pyrazole and Triazole Ligands. ResearchGate. [Link]
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Endeward, V., & Gros, G. (2009). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]
-
Cecchelli, R., et al. (2023). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Taylor & Francis. [Link]
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Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]
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Rodrigues, A. C., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
-
Gedeon, P. C., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
-
US Pharmacist. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. US Pharmacist. [Link]
-
Pillay, V., & Fassihi, R. (2001). Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. [Link]
-
Wang, Y., et al. (2018). Effects of intramolecular hydrogen bonds on lipophilicity. Request PDF. [Link]
-
Sahoo, S. K., et al. (2021). Physicochemical factors affecting permeability. ResearchGate. [Link]
-
Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. [Link]
-
Ezhilarasi, M. R., et al. (2024). MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES. IIP Series. [Link]
-
Zgurskaya, H. I., et al. (2022). Making sense of drug-efflux transporters in the physiological environment. PubMed. [Link]
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Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
-
Cecchelli, R., et al. (2023). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed. [Link]
-
Rodrigues, A. C., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. [Link]
-
Rising, T., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH. [Link]
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Gąsiorowska, J., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI. [Link]
-
Kell, D. B. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. [Link]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
Patel, K., et al. (2021). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. ResearchGate. [Link]
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- 19. researchgate.net [researchgate.net]
Refinement of antiproliferative assay conditions for pyrido[4,3-d]pyrimidine compounds
A Guide to Refining Antiproliferative Assay Conditions
Welcome to the technical support center for researchers utilizing pyrido[4,3-d]pyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with a field-proven guide that moves beyond simple protocols. This document is designed to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data. Pyrido[4,3-d]pyrimidines are a promising class of heterocyclic compounds, often investigated for their potent kinase inhibitory and antiproliferative activities.[1][2] However, their unique physicochemical properties can present challenges in standard cell-based assays. This guide provides in-depth solutions and optimization strategies to ensure the integrity of your results.
Section 1: Foundational Knowledge - The Compound and the Assay
Before diving into troubleshooting, a solid understanding of your compound's behavior and the assay's mechanism is critical. The antiproliferative activity of many fused pyrimidine derivatives is attributed to the inhibition of cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[3]
1.1 Key Compound Characteristics: Solubility
A primary hurdle in screening small molecules is poor aqueous solubility, a characteristic of many heterocyclic compounds.[4] Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble.[4]
-
Why it Matters: If a compound precipitates in the cell culture medium, its effective concentration is unknown and drastically lower than the intended concentration. This is a common cause of poor dose-response curves and perceived lack of efficacy.
-
Best Practice: Always determine the kinetic solubility of your pyrido[4,3-d]pyrimidine compound in your specific cell culture medium. Do not rely solely on its solubility in 100% DMSO. A simple visual inspection after diluting the compound to its highest working concentration in media can be revealing. Look for cloudiness or precipitate under a microscope.
1.2 Choosing the Right Antiproliferative Assay
Different assays measure different aspects of cell health, and their underlying mechanisms can be influenced by the compound's mode of action.
| Assay Type | Principle | Advantages | Potential Pitfalls for Pyrido[4,3-d]pyrimidines |
| MTT/MTS (Tetrazolium Reduction) | Measures mitochondrial reductase activity in viable cells.[5] | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism or redox state, independent of proliferation. |
| CellTiter-Glo® (ATP-based) | Quantifies ATP, an indicator of metabolically active cells.[6][7] | Highly sensitive, linear relationship between signal and cell number, fewer steps.[7] | As a kinase inhibitor, the compound might directly or indirectly affect cellular ATP levels, confounding the results. |
| SRB (Sulforhodamine B) | Binds to basic amino acids of cellular proteins, measuring total biomass.[3] | Less interference from metabolic effects, stable endpoint. | Less sensitive than luminescent assays; requires a fixation step. |
| Direct Cell Counting | Image-based or flow cytometry-based counting of cells. | Provides a direct measure of cell number, can distinguish between cytostatic vs. cytotoxic effects. | Lower throughput, more expensive equipment required.[8] |
Expert Recommendation: It is highly advisable to validate hits using a secondary assay that relies on a different biological principle. For instance, if you identify a hit using an ATP-based assay, confirm the antiproliferative effect with a direct cell counting or SRB assay to ensure the observed effect is not merely due to ATP depletion.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during antiproliferative screening in a question-and-answer format.
FAQ 1: My dose-response curve is flat or shows very low efficacy, but I expect this compound to be active. What's wrong?
This is one of the most frequent issues. Before questioning the compound's intrinsic activity, scrutinize the experimental conditions.
Possible Cause 1: Compound Solubility and Stability
-
Explanation: The compound may be precipitating out of the cell culture medium at higher concentrations. The nominal concentration is not the bioavailable concentration.
-
Solution:
-
Visual Check: Prepare the highest concentration of your compound in media and inspect for precipitation by eye and under a microscope.
-
Modify Stock/Dilution: Avoid preparing intermediate dilutions in aqueous buffers where the compound might crash out. Perform serial dilutions in 100% DMSO first, before the final dilution into culture medium.[9]
-
Reduce Serum: If permissible for your cell line, temporarily reducing the serum concentration during the treatment period can sometimes improve the solubility of protein-bound compounds.
-
Consider Solubilizing Agents: For difficult compounds, formulation aids like HP-β-CyD (Hydroxypropyl-β-cyclodextrin) can be explored to improve aqueous solubility.[10]
-
Possible Cause 2: Insufficient Incubation Time
-
Explanation: Pyrido[4,3-d]pyrimidines may act via mechanisms (e.g., inducing apoptosis or cell cycle arrest) that require a longer duration to manifest as a decrease in cell number or metabolic activity.[11][12] A standard 24 or 48-hour incubation may be too short.
-
Solution: Run a time-course experiment. Test a key concentration (e.g., 1 µM and 10 µM) at 24, 48, and 72 hours to determine the optimal endpoint. Static, single-time-point measurements can be misleading.[13]
Possible Cause 3: Inappropriate Assay Choice
-
Explanation: If your compound inhibits a kinase involved in central metabolism, an MTT or ATP-based assay might give a false signal.
-
Solution: As mentioned, re-screen the compound using an orthogonal method, such as the Sulforhodamine B (SRB) assay which measures total protein content and is less susceptible to metabolic interference.[3]
Troubleshooting Flowchart: No Compound Effect
Caption: A decision tree for troubleshooting lack of compound activity.
FAQ 2: I'm seeing high variability between my replicate wells (%CV is >15%). What can I do?
High variability obscures real biological effects and makes data interpretation impossible. The source is often technical, not biological.
Possible Cause 1: Inconsistent Cell Seeding
-
Explanation: Cells were not evenly distributed when plated. Settling of cells in the reservoir during plating can lead to a gradient of cell density across the plate.[14]
-
Solution:
-
Ensure you have a single-cell suspension before plating.
-
Gently mix the cell suspension frequently (e.g., by swirling or gentle pipetting) while plating to prevent settling.
-
Avoid "edge effects" by not using the outermost wells of the plate for experimental samples, as these are prone to uneven evaporation.
-
Possible Cause 2: Pipetting Errors
-
Explanation: Small volume inaccuracies during compound addition or reagent dispensing are magnified in 96- or 384-well formats.
-
Solution:
-
Use calibrated pipettes and proper pipetting technique.
-
For adding reagents like MTT or CellTiter-Glo, use a multichannel pipette to add to all wells simultaneously, minimizing time-dependent variations.
-
Ensure complete mixing after reagent addition, especially for viscous solutions like the CellTiter-Glo lysis buffer. A plate shaker for 5-10 minutes can be beneficial.[14]
-
Possible Cause 3: Incomplete Formazan Solubilization (MTT Assay)
-
Explanation: The purple formazan crystals in an MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.
-
Solution: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to ensure no crystals remain before measuring the absorbance.
Section 3: Detailed Experimental Protocols
These protocols represent a validated starting point. Remember to optimize parameters like cell number and incubation time for your specific cell line.
3.1 General Antiproliferative Assay Workflow
Caption: A generalized workflow for a typical antiproliferation assay.
3.2 Protocol: MTT Assay for Adherent Cells
This protocol is adapted from standard methodologies.[5][15]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Treatment: Add serially diluted pyrido[4,3-d]pyrimidine compounds to the wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls. Incubate for 48-72 hours.
-
MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The duration may need optimization depending on the metabolic rate of your cell line.
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the cells. Add 100 µL of DMSO to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a "media-only" blank.
3.3 Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's technical bulletin.[6][7]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements to prevent well-to-well crosstalk.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate viability as a percentage relative to the vehicle-treated control cells after subtracting the background from a "media-only" blank.
Section 4: Data Analysis and Interpretation
4.1 The Dose-Response Curve
The relationship between drug concentration and its effect is typically nonlinear and sigmoidal.[16] Plotting your data as percent inhibition versus the log of compound concentration is essential for determining key parameters like the IC50 (the concentration that causes 50% inhibition).
-
Generating the Curve: Use a non-linear regression curve fit (variable slope, four parameters) in a suitable software package (e.g., GraphPad Prism, R).
-
Interpreting the Curve:
-
Top Plateau: Should be at or near 100% viability.
-
Bottom Plateau: Indicates the maximum effect of the compound. If it doesn't reach 0%, it may indicate incomplete cell killing or a cytostatic rather than cytotoxic effect.
-
IC50: Represents the potency of the compound. A lower IC50 means higher potency. It is crucial to generate a full dose-response curve to accurately determine this value.[16]
-
Hill Slope: Describes the steepness of the curve. A very steep slope can indicate a higher risk of overdosing in a therapeutic context.[16]
-
4.2 The Importance of Controls
Your data is only as good as your controls. Every plate must include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (usually DMSO) as the treated wells. This represents 100% viability (or 0% inhibition).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin). This validates that the assay system can detect a positive signal.
-
Blank Control: Wells containing only media and the assay reagent. This value is subtracted from all other readings as background.
By systematically addressing these potential issues, from compound handling to data interpretation, you can significantly refine your antiproliferative assay conditions and generate high-quality, reliable data for your pyrido[4,3-d]pyrimidine compounds.
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Validation & Comparative
A Comparative Analysis of Pyrido[4,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the privileged structures of pyridopyrimidines have emerged as a fertile ground for the development of targeted therapies. Among the four possible isomers, the pyrido[4,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have given rise to clinically successful drugs, demonstrating their therapeutic potential. This guide provides a comparative analysis of these two key heterocyclic systems, offering insights into their structural nuances, biological activities, and the signaling pathways they modulate. By examining representative FDA-approved drugs, Palbociclib (a pyrido[2,3-d]pyrimidine) and Trametinib (a pyrido[4,3-d]pyrimidine), we aim to provide a valuable resource for researchers and drug development professionals.
Structural Isomers: A Tale of Two Scaffolds
The fundamental difference between pyrido[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines lies in the fusion of the pyridine and pyrimidine rings. This seemingly subtle variation in nitrogen placement significantly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.
-
Pyrido[2,3-d]pyrimidine: In this scaffold, the pyridine and pyrimidine rings are fused at the 'd' face of the pyrimidine ring, adjacent to both nitrogen atoms. This arrangement is present in the potent and selective CDK4/6 inhibitor, Palbociclib.[1]
-
Pyrido[4,3-d]pyrimidine: Here, the fusion occurs at the 'd' face of the pyrimidine ring, but adjacent to only one of the pyrimidine nitrogens. This structure is exemplified by the MEK1/2 inhibitor, Trametinib.
The different arrangement of nitrogen atoms and the resulting electronic distribution can affect the hydrogen bonding patterns and other non-covalent interactions with the kinase hinge region and other key residues in the ATP-binding pocket.
Comparative Biological Activity: A Focus on Kinase Inhibition
It is important to note that these drugs target different kinases, reflecting the distinct therapeutic opportunities unlocked by each scaffold.
The Pyrido[2,3-d]pyrimidine Scaffold: A Case Study of Palbociclib (Ibrance®)
Palbociclib is a first-in-class, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2] Its high selectivity for CDK4/6 over other CDKs and a wide range of other kinases is a hallmark of its design and a key contributor to its therapeutic index.[3]
| Target | IC50 (nM) | Selectivity |
| CDK4 | 11 | Highly selective against a panel of other kinases. |
| CDK6 | 16 |
Table 1: In vitro inhibitory activity of Palbociclib against its primary targets.
The pyrido[2,3-d]pyrimidine core of Palbociclib forms key hydrogen bonds with the hinge region of the CDK4/6 active site, mimicking the binding of ATP. The substituents on the scaffold are optimized to occupy adjacent hydrophobic pockets, further enhancing potency and selectivity.[1] The development of Palbociclib has established the pyrido[2,3-d]pyrimidine scaffold as a privileged structure for potent and selective CDK inhibition.[4][5]
The Pyrido[4,3-d]pyrimidine Scaffold: A Case Study of Trametinib (Mekinist®)
Trametinib is a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2).[6] Unlike ATP-competitive inhibitors, Trametinib binds to a pocket adjacent to the ATP-binding site, leading to a conformational change that inactivates the enzyme.[6]
| Target | IC50 (nM) | Selectivity |
| MEK1 | 0.7 | Highly selective for MEK1/2, with no significant inhibition of over 98 other kinases.[6] |
| MEK2 | 0.9 |
Table 2: In vitro inhibitory activity of Trametinib against its primary targets.[6]
The pyrido[4,3-d]pyrimidine core of Trametinib is crucial for its interaction with the allosteric pocket of MEK1/2. The unique structural features of this scaffold allow for the specific recognition of the MEK kinases, contributing to its remarkable selectivity.
Emerging Targets and Broader Kinase Inhibition Profiles
While Palbociclib and Trametinib highlight the potential of their respective scaffolds for highly selective inhibition, research has shown that derivatives of both pyridopyrimidine isomers can be designed to target a broader range of kinases.
-
Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of various other kinases, including EGFR, PIM-1, and eEF-2K, demonstrating the versatility of this scaffold.[7]
-
Pyrido[4,3-d]pyrimidine derivatives , such as AMG 925, have been developed as dual inhibitors of CDK4 and FMS-like tyrosine kinase 3 (FLT3), indicating the potential for multi-targeted therapies from this scaffold.[8]
A comprehensive understanding of the structure-activity relationships (SAR) for each scaffold is crucial for designing inhibitors with desired potency and selectivity profiles.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of Palbociclib and Trametinib stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
Palbociclib and the CDK4/6-Rb Pathway
Palbociclib targets the core machinery of the cell cycle. In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition and inducing cell cycle arrest.[2][9]
Caption: The RAS/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Experimental Protocols: A Guide to Key Assays
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of pyridopyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is a general guide for determining the in vitro potency of an inhibitor against a purified kinase.
Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1, MEK1)
-
Kinase-specific substrate (e.g., Rb protein for CDK4, inactive ERK2 for MEK1)
-
Adenosine 5'-triphosphate (ATP)
-
Test inhibitor compound
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test inhibitor or vehicle (DMSO) control.
-
Kinase solution.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [10]6. ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature. [10]7. Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. [11][12] Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A375 for melanoma)
-
Complete cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Multichannel pipettes
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Synthesis Overviews
The synthesis of pyridopyrimidine scaffolds can be achieved through various routes, often involving the construction of one ring onto the other.
General Synthesis of Pyrido[2,3-d]pyrimidines
A common approach involves the cyclization of a substituted 2-aminonicotinamide or 2-aminonicotinonitrile with a suitable one-carbon synthon. For example, Palbociclib synthesis involves a key Suzuki coupling reaction to introduce the aminopyridyl side chain.
General Synthesis of Pyrido[4,3-d]pyrimidines
The synthesis of the pyrido[4,3-d]pyrimidine core of Trametinib involves a multi-step process that includes the formation of a diaminopyrimidine intermediate followed by cyclization to form the fused ring system. [13]
Conclusion
The pyrido[4,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds represent two distinct yet highly valuable frameworks for the design of kinase inhibitors. While the approved drugs Palbociclib and Trametinib showcase the potential for developing highly selective inhibitors targeting different kinases, the broader research landscape indicates that both scaffolds possess the versatility to be adapted for a range of other kinase targets.
The choice of scaffold will ultimately depend on the specific kinase being targeted and the desired selectivity profile. A thorough understanding of the SAR for each series, coupled with structure-based drug design, will be paramount in unlocking the full therapeutic potential of these privileged heterocyclic systems. This guide provides a foundational comparison to aid researchers in their strategic decisions during the early stages of drug discovery and development.
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Panel profiling of kinase inhibitors approved for clinical use. A,... (n.d.). ResearchGate. Retrieved from [Link]
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Process for the preparation of Palbociclib intermediates - Technical Disclosure Commons. (2024). Retrieved from [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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CDK4 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link].
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Scheme 9. Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Targeting CDK4/6 for Anticancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Palbociclib (PD 0332991) Interaction with Kinases. Theoretical and Comparative Molecular Docking Study. (n.d.). ResearchGate. Retrieved from [Link]
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Trametinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]
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A Process For The Preparation Of Trametinib Acetic Acid Solvate - Quick Company. (n.d.). Retrieved from [Link]
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Novel Process For The Synthesis Of Palbociclib - Quick Company. (n.d.). Retrieved from [Link]
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Chemi-Verse™ MEK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. (2016). Organic Process Research & Development, 20(6), 1191-1202.
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2017). Journal of Nuclear Medicine, 58(10), 1668-1673.
- Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. (2005). Journal of Medicinal Chemistry, 48(7), 2371-2387.
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The Evolving Landscape of Tetrahydropyrido[4,3-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in oncogenesis and other disease states. Its rigid, three-dimensional structure provides a unique framework for the strategic placement of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of structure-activity relationship (SAR) studies for various tetrahydropyrido[4,3-d]pyrimidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key structural determinants for activity against prominent cancer targets.
The Allure of a Privileged Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core, a fusion of tetrahydropyridine and pyrimidine rings, has emerged as a cornerstone for the design of potent and selective inhibitors of various enzymes and receptors.[1][2] The inherent structural features of this scaffold allow for the exploration of chemical space in a manner that can lead to compounds with improved drug-like properties. The nitrogen atoms within the core serve as key hydrogen bond acceptors and donors, facilitating critical interactions within the binding sites of target proteins. Furthermore, the non-planar nature of the tetrahydropyridine ring allows for the introduction of substituents that can probe deep into hydrophobic pockets, enhancing both affinity and selectivity.
This guide will delve into the SAR of tetrahydropyrido[4,3-d]pyrimidine derivatives targeting four distinct and critical cancer-related proteins:
-
KRAS-G12D: A notoriously challenging oncogenic mutant of the KRAS protein.
-
Wee1 Kinase: A key regulator of the G2/M cell cycle checkpoint.
-
Topoisomerase II: An essential enzyme involved in DNA replication and chromosome segregation.
-
Smoothened (Smo): A G-protein coupled receptor central to the Hedgehog signaling pathway.
By comparing the SAR across these different targets, we aim to elucidate common themes and target-specific nuances in the design of next-generation therapeutics based on this versatile scaffold.
Comparative SAR Analysis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following sections provide a detailed comparison of the SAR for tetrahydropyrido[4,3-d]pyrimidine derivatives against their respective targets. The data presented is a synthesis of findings from multiple authoritative studies.
Targeting the "Undruggable" KRAS-G12D
The KRAS-G12D mutation is a major driver in a significant percentage of pancreatic, colorectal, and lung cancers, and has long been considered an "undruggable" target. Recent advancements, however, have seen the emergence of inhibitors that can tackle this challenging protein. SAR studies on pyrimidine and pyrido[4,3-d]pyrimidine derivatives have revealed crucial insights into achieving potent and selective inhibition.[3]
A key strategy involves designing compounds that can form critical interactions with the mutated Asp12 residue. For instance, the introduction of a protonated 3,8-diazabicyclo[3.2.1]octane moiety has been shown to form hydrogen bonds with both Asp12 and Gly60, leading to significant anti-proliferative activity.[3]
Table 1: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as KRAS-G12D Inhibitors [3]
| Compound | R1 | R2 | Panc-1 IC50 (µM) |
| 10c | 3,8-diazabicyclo[3.2.1]octane | 4-fluoronaphthalen-1-yl | 1.40 |
| 10k | Homopiperazine | 4-fluoronaphthalen-1-yl | > 10 (enzymatic IC50 = 0.009 µM) |
Data synthesized from a study on novel KRAS-G12D inhibitors.[3]
The data highlights a fascinating divergence between cellular and enzymatic activity. While compound 10k shows potent enzymatic inhibition through interactions with Glu92 and His95, its cellular activity is weaker, potentially due to factors like cell permeability.[3] In contrast, 10c demonstrates superior cellular anti-proliferative effects, underscoring the importance of targeting the specific Asp12 mutation for cellular efficacy.
Caption: SAR for Wee1 kinase inhibition.
Interfering with DNA Topology: Topoisomerase II Inhibitors
Human topoisomerase II (topoII) is a well-established target for cancer chemotherapy. These enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. Tetrahydropyrido[4,3-d]pyrimidine derivatives have emerged as a new class of topoII inhibitors with promising anti-proliferative activities. [4] Table 3: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Topoisomerase II Inhibitors [4]
| Compound | R Group | TopoII IC50 (µM) |
|---|---|---|
| 24 (ARN21929) | 4-methoxyphenyl | 4.5 ± 1.0 |
| Analog X | Phenyl | > 10 |
Data synthesized from a study on novel topoII inhibitors. [4] The presence of a 4-methoxyphenyl group at the R position in compound 24 (ARN21929) was found to be crucial for its potent topoII inhibitory activity. [4]This suggests that the methoxy group may be involved in a key interaction within the enzyme's binding pocket, possibly through hydrogen bonding or favorable electronic interactions. The improved in vitro potency, coupled with good solubility and metabolic stability, makes this class of compounds a promising starting point for the development of safer topoII-targeted drugs. [4]
Blocking the Hedgehog Pathway: Smoothened Antagonists
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers, including medulloblastoma. The G-protein coupled receptor Smoothened (Smo) is a central component of this pathway, and its inhibition is a validated therapeutic strategy. Through a scaffold hopping approach, novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists. [5] Table 4: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Smoothened Antagonists [5]
| Compound | R Group | NIH3T3-GRE-Luc IC50 (nM) |
|---|---|---|
| 24 | 2-chloro-4-(trifluoromethyl)phenyl | Potent (3x more than Vismodegib) |
| Vismodegib | (Reference) | - |
Data synthesized from a study on novel Smo antagonists. [5] Compound 24 from this series demonstrated significantly higher potency in a reporter gene assay compared to the FDA-approved drug Vismodegib. [5]This enhanced activity is attributed to the specific substitution pattern on the phenyl ring. Furthermore, this compound exhibited improved physicochemical properties, such as higher solubility, which translated to better pharmacokinetic profiles in preclinical studies. [5]This underscores the power of SAR-driven optimization to not only enhance potency but also to address the developability challenges of existing drugs.
Caption: A typical workflow for SAR studies.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key experiments cited in the SAR studies.
Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
A general synthetic route to the tetrahydropyrido[4,3-d]pyrimidine core involves a multi-step process starting from commercially available materials. The following is a representative protocol based on literature procedures. [3]
-
Step 1: Formation of the Pyrido[3,4-d]pyrimidine Core:
-
To a solution of tert-butyl-2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine in dichloromethane, add trifluoroacetic acid and stir at room temperature for 2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the trifluoroacetate salt.
-
-
Step 2: Amide Coupling:
-
In a separate flask, suspend the desired carboxylic acid (e.g., 4-fluoro-1-naphthoic acid) in DMF and cool to 0°C.
-
Add HATU and DIEA and stir for 10 minutes.
-
Add a DMF solution of the trifluoroacetate salt from Step 1 dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Step 3: Nucleophilic Aromatic Substitution:
-
To a solution of the product from Step 2 in DMF, add the desired amine (e.g., 3-hydroxymethyl-1-Boc-piperazine) and DIEA.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
-
Step 4: Final Product Formation:
-
To a mixture of the product from Step 3, Cs₂CO₃, and the final amine (e.g., N-methyl-homopiperazine) in DMF, stir at 120°C for 16 hours.
-
Perform an aqueous workup with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
-
In Vitro Kinase Activity Assay (Wee1)
This protocol describes a luminescence-based assay to measure Wee1 kinase activity. [6]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute the Wee1 enzyme and substrate peptide in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound (dissolved in DMSO) and the Wee1 enzyme solution to a 96-well plate and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [7] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [7] * Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability. [3][8]
-
Cell Seeding:
-
Seed cells (e.g., Panc-1) in a 96-well plate at a density of approximately 4000 cells per well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment. [8]2. Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
Assay Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion and Future Directions
The structure-activity relationship studies of tetrahydropyrido[4,3-d]pyrimidine derivatives have yielded a wealth of information for the design of potent and selective inhibitors against a range of important cancer targets. The versatility of this scaffold allows for the fine-tuning of interactions within diverse binding pockets, leading to compounds with improved efficacy and pharmacological properties.
Key takeaways from this comparative analysis include:
-
Target-Specific Interactions: The optimal substituents on the tetrahydropyrido[4,3-d]pyrimidine core are highly dependent on the specific target protein. For KRAS-G12D, engaging the mutant Asp12 is paramount for cellular activity, while for Wee1, specific hydrophobic and electronic interactions drive potency.
-
Importance of Physicochemical Properties: Beyond target engagement, SAR studies have highlighted the critical role of physicochemical properties in determining the overall effectiveness of these compounds. Solubility, permeability, and metabolic stability are key parameters that must be co-optimized with potency.
-
Iterative Design and Optimization: The most successful drug discovery programs employing this scaffold have utilized an iterative process of design, synthesis, and biological evaluation. This allows for the continuous refinement of the SAR and the progressive improvement of lead compounds.
Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the tetrahydropyrido[4,3-d]pyrimidine core will continue to uncover new avenues for enhancing potency and selectivity. The application of computational modeling and structure-based drug design will play an increasingly important role in guiding these efforts. Furthermore, the development of derivatives with improved pharmacokinetic profiles suitable for in vivo studies will be a major focus. The continued investigation of this privileged scaffold holds immense promise for the discovery of novel and effective therapies for cancer and other diseases.
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Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). MDPI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. (2023). PubMed. Retrieved from [Link]
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Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. (2011). PubMed. Retrieved from [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed. Retrieved from [Link]
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A Comparative Efficacy Analysis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylamine Analogs in Drug Discovery
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting a range of critical biological pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various analogs derived from the parent structure, 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine, highlighting key structure-activity relationships (SAR) and their therapeutic potential. We will delve into the experimental data supporting their activity against diverse targets such as protein kinases, topoisomerase II, and components of the Hedgehog signaling pathway.
Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a bioisostere of purines and other bicyclic heterocyclic systems, making it an attractive framework for designing molecules that can interact with the ATP-binding sites of kinases and other enzymes.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with specific amino acid residues within the target protein's active site. The amenability of this scaffold to chemical modification at various positions has enabled the generation of extensive libraries of analogs with diverse pharmacological profiles.
Comparative Efficacy Against Key Therapeutic Targets
The therapeutic efficacy of analogs based on the tetrahydropyrido[4,3-d]pyrimidine scaffold is intrinsically linked to the nature and position of their substitutions. These modifications dictate the compound's affinity and selectivity for its biological target.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently dysregulated in cancer, making its isoforms attractive therapeutic targets. Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold has led to the identification of potent and highly selective PI3Kδ inhibitors.[3] One such analog, compound 11f , emerged from these optimization efforts as an orally available inhibitor with significant in vivo efficacy in an antibody production model.[3] The focus on cellular potency while maintaining high selectivity against other PI3K isoforms was a key aspect of this research.[3]
Topoisomerase II Inhibition
Human topoisomerase II (topoII) is a validated target for cancer chemotherapy. Researchers have explored the tetrahydropyrido[4,3-d]pyrimidine heterocycle as a novel scaffold for topoII inhibitors.[4] In a study presenting 17 analogs, several compounds demonstrated promising topoII inhibitory and antiproliferative activities.[4] Notably, compound 24 (ARN21929) exhibited a good in vitro potency with an IC50 of 4.5 ± 1.0 µM.[4] This compound also displayed excellent solubility and metabolic stability, marking it as a promising starting point for the development of new topoII-targeted anticancer drugs.[4]
Smoothened (Smo) Antagonism in Hedgehog Signaling
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in cancers like medulloblastoma.[5] Through a scaffold hopping strategy, a series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as effective inhibitors of Hh signaling.[5] Compound 24 from this series was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[5] This analog also demonstrated superior pharmacokinetic properties, including higher solubility and oral bioavailability, and led to significant tumor regression in a mouse model of medulloblastoma.[5]
KRAS-G12D Inhibition
Mutations in the KRAS gene are prevalent in many cancers, with the G12D mutation being particularly challenging to target. A recent study explored pyrimidine and pyrido[4,3-d]pyrimidine derivatives as novel KRAS-G12D inhibitors.[6] Compound 10c , featuring a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, showed selective anti-proliferative activity in Panc1 cells (harboring the KRAS-G12D mutation) with an IC50 of 1.40 μM.[6] This was 4.9-fold more selective over wild-type cells.[6] Molecular docking studies suggested that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of this compound forms critical hydrogen bonds with Asp12 and Gly60 of the KRAS-G12D protein.[6]
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on pyrido[4,3-d]pyrimidine analogs underscore critical SAR principles:
-
Substitution at the 2- and 4-positions: Modifications at these positions are crucial for modulating potency and selectivity. For instance, in the context of tyrosine kinase inhibition, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine lead compound enhanced both potency and bioavailability.[7][8]
-
Aryl substitutions: The nature of the aryl group at different positions can dramatically influence target selectivity. Replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a pyrido[2,3-d]pyrimidine series resulted in a highly selective FGFr tyrosine kinase inhibitor.[7][8]
-
Fused ring systems: The core heterocyclic system itself is a key determinant of activity. For example, the 5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine ring was found to be significantly better for microtubule depolymerizing activity than a pyrimido[4,5-b]indole ring.[11]
Data Summary
| Compound ID | Target | Assay Type | Efficacy (IC50/EC50) | Cell Line(s) | Reference |
| 11f | PI3Kδ | Cellular Assay | Potent & Selective | - | [3] |
| ARN21929 (24) | Topoisomerase II | In vitro enzyme assay | 4.5 ± 1.0 µM | - | [4] |
| Compound 24 | Smoothened (Hh pathway) | Reporter Gene Assay | 3x more potent than vismodegib | NIH3T3-GRE-Luc | [5] |
| 10c | KRAS-G12D | Anti-proliferation | 1.40 µM | Panc1 | [6] |
| 4b (PD-089828) | PDGFr, FGFr, EGFr, c-src | Kinase Assay | 1.11, 0.13, 0.45, 0.22 µM | - | [7][8] |
| 4e | FGFr | Kinase Assay | 0.060 µM | - | [7][8] |
Experimental Protocols
General Kinase Inhibition Assay
A standard method to assess the inhibitory activity of compounds against protein kinases involves a radiometric or fluorescence-based assay. The fundamental principle is to measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare solutions of the kinase, substrate peptide, and ATP (containing a radiolabeled or fluorescently tagged ATP analog).
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Reaction: In a microplate, combine the kinase, substrate peptide, and the test compound at various concentrations. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). For radiometric assays, spot the reaction mixture onto a phosphocellulose filter membrane, wash to remove unincorporated ATP, and measure the radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of buffer components is critical to maintain the kinase's activity and stability. The concentrations of kinase, substrate, and ATP are typically optimized to be at or near their Km values to ensure sensitive detection of inhibition. The use of a range of inhibitor concentrations is essential for generating a complete dose-response curve and accurately determining the IC50.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common downstream readout for the efficacy of anticancer agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Causality Behind Experimental Choices: The cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the experiment. The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its antiproliferative effects. The MTT incubation time is critical for the formation of a measurable amount of formazan.
Visualizations
Signaling Pathway of PI3K
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area of research in drug discovery. The versatility of this chemical framework has allowed for the development of potent and selective inhibitors against a wide array of important therapeutic targets. The comparative analysis presented in this guide highlights the significant impact of subtle chemical modifications on the efficacy and selectivity of these compounds. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate their preclinical efficacy into clinical success.
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Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 4457-4473. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1953. [Link]
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Ito, M., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. ACS Medicinal Chemistry Letters, 10(5), 785-790. [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
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Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 325-349. [Link]
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Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1805. [Link]
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Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
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Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(1), 1. [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(10), 2213-2226. [Link]
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Cross-reactivity profiling of tetrahydropyrido[4,3-d]pyrimidine kinase inhibitors
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a powerful tool in the kinase inhibitor armamentarium. However, its successful translation into a selective therapeutic agent hinges on a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens with targeted cellular assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This data-driven approach is essential for prioritizing lead candidates, anticipating potential off-target liabilities, and ultimately designing safer and more effective medicines. [5][17]The continuous development of more sophisticated profiling platforms, such as activity-based probes and chemoproteomics, will further refine our ability to map the complex interactions of these inhibitors within the cellular environment. [14]
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A Comparative Benchmarking Guide to Novel Pyrido[4,3-d]pyrimidine Compounds for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anticancer Therapeutics
The landscape of cancer treatment is in constant evolution, driven by the urgent need to overcome the challenges of drug resistance and adverse side effects associated with conventional chemotherapies.[1] Fused pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive framework for benchmarking new pyrido[4,3-d]pyrimidine compounds against established anticancer drugs, offering a roadmap for preclinical evaluation.
Pyrido[4,3-d]pyrimidines, a class of fused pyrimidine heterocyclic compounds, have garnered significant interest for their potential to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and migration.[1] Recent studies have highlighted their ability to target key players in oncogenesis, such as protein kinases.[2] The deregulation of these signaling pathways is a fundamental aspect of many cancer types, making targeted therapies a cornerstone of modern oncology.[1]
This guide will delineate a systematic approach to evaluating the efficacy of novel pyrido[4,3-d]pyrimidine compounds. We will detail the experimental methodologies for in vitro and in vivo testing, present a framework for data analysis and comparison, and discuss the mechanistic rationale behind these experimental choices. By comparing these novel compounds against well-characterized drugs like the topoisomerase II inhibitor Doxorubicin, the DNA crosslinking agent Cisplatin, and targeted agents like EGFR and CDK inhibitors, we can effectively gauge their therapeutic potential and selectivity.
Chapter 1: The Candidates - Novel Pyrido[4,3-d]pyrimidine Compounds and Benchmark Drugs
The successful development of new anticancer agents hinges on a thorough understanding of their chemical properties and a carefully selected panel of comparator drugs. This section introduces our hypothetical pyrido[4,3-d]pyrimidine lead compounds and the established anticancer drugs that will serve as benchmarks for their evaluation.
The Novel Pyrido[4,3-d]pyrimidine Series: A Focus on Kinase Inhibition
Our hypothetical series of pyrido[4,3-d]pyrimidine compounds, designated PPy-1 and PPy-2, are designed based on structure-activity relationship (SAR) studies suggesting potent inhibitory activity against key protein kinases implicated in cancer progression.[3] The core scaffold is amenable to substitutions at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The design of these compounds often leverages computational modeling to predict their binding affinity to the ATP-binding pocket of target kinases.[4]
The Benchmarks: A Triad of Anticancer Action
To provide a robust comparison, we have selected three well-established anticancer drugs, each with a distinct mechanism of action:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy for a wide range of cancers.[5] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[5][6][7]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a potent chemotherapeutic agent used to treat numerous solid tumors.[8] It exerts its cytotoxic effects by forming covalent crosslinks with DNA, which interferes with DNA replication and repair, triggering apoptosis.[8][9]
-
Targeted Therapy (EGFR/CDK Inhibitors): To reflect the shift towards precision medicine, we will include representative inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
-
EGFR Inhibitors (e.g., Erlotinib): These small molecules reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.[10][11]
-
CDK4/6 Inhibitors (e.g., Palbociclib): These inhibitors specifically target CDK4 and CDK6, key regulators of the cell cycle.[12] By inhibiting these kinases, they prevent the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest.[13][14]
-
Chapter 2: In Vitro Evaluation - A Multi-pronged Approach to Assessing Anticancer Activity
The initial screening of novel anticancer compounds relies on a battery of in vitro assays to assess their cytotoxic and cytostatic effects, as well as to elucidate their potential mechanisms of action.[15] This chapter outlines a comprehensive in vitro testing strategy.
Overall In Vitro Experimental Workflow
The following diagram illustrates the sequential workflow for the in vitro evaluation of our novel pyrido[4,3-d]pyrimidine compounds.
Caption: In Vitro Experimental Workflow.
Detailed Experimental Protocols
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] It is a widely used method for the initial screening of cytotoxic compounds.[16] The assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is only active in viable cells.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrido[4,3-d]pyrimidine compounds (PPy-1, PPy-2) and the benchmark drugs (Doxorubicin, Cisplatin, EGFRi, CDKi) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[13] This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) and can reveal if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
Hypothetical Comparative Data
The following table summarizes hypothetical data from the in vitro assays, comparing the performance of the novel pyrido[4,3-d]pyrimidine compounds with the benchmark drugs.
| Compound | IC50 (µM) on MCF-7 | % Apoptosis (Early + Late) | % Cell Cycle Arrest (Phase) |
| PPy-1 | 1.5 | 45% | 60% (G2/M) |
| PPy-2 | 0.8 | 55% | 70% (G2/M) |
| Doxorubicin | 0.5 | 65% | 50% (G2/M) |
| Cisplatin | 2.0 | 40% | 30% (S) |
| EGFRi | 5.0 | 25% | 50% (G1) |
| CDKi | 3.0 | 15% | 80% (G1) |
Chapter 3: Unraveling the Mechanism - Signaling Pathways and Target Engagement
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its further development. This chapter explores a key signaling pathway and how our compounds might interact with it.
The Apoptosis Signaling Pathway
The induction of apoptosis is a desirable outcome for an anticancer agent. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting key proteins that can be modulated by anticancer drugs.
Caption: Apoptosis Signaling Pathway.
Based on the in vitro data, PPy-1 and PPy-2 induce significant apoptosis. Further investigation through Western blot analysis of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases) would be necessary to confirm their precise point of intervention in this pathway.
Chapter 4: In Vivo Validation - The Xenograft Model
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a more complex biological system.[17][18] The xenograft model, where human tumor cells are implanted into immunocompromised mice, is a widely used preclinical model.[19][20]
In Vivo Experimental Workflow
The following diagram outlines the key steps in conducting a xenograft study.
Caption: In Vivo Xenograft Workflow.
Detailed Experimental Protocol
Rationale: This protocol is designed to assess the in vivo antitumor activity of the lead pyrido[4,3-d]pyrimidine compound (PPy-2, based on superior in vitro performance) compared to a standard-of-care agent (Doxorubicin).
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) twice a week.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control (e.g., saline)
-
PPy-2 (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Doxorubicin (e.g., 5 mg/kg, intravenous injection, once a week)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Continue to monitor tumor volume and body weight.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the preclinical benchmarking of novel pyrido[4,3-d]pyrimidine compounds. The hypothetical data suggests that PPy-2 exhibits promising anticancer activity, warranting further investigation.
Future studies should focus on:
-
Target Deconvolution: Identifying the specific kinase(s) inhibited by the pyrido[4,3-d]pyrimidine compounds.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the lead compounds.
-
Combination Therapies: Exploring the synergistic effects of these novel compounds with other anticancer agents.
By following a systematic and evidence-based approach, the development of novel and effective anticancer therapies based on the pyrido[4,3-d]pyrimidine scaffold can be significantly advanced.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylamine Derivatives
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a compelling class of molecules: 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylamine derivatives. These compounds have garnered significant interest due to their versatile core structure, which has been successfully adapted to target a range of disease-relevant proteins, including kinases and other enzymes.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the experimental data that underpins our understanding of this chemical series. We will delve into the nuances of their structure-activity relationships (SAR), pharmacokinetic profiles, and ultimate therapeutic potential in various disease models.
The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure and multiple points for chemical modification allow for the fine-tuning of interactions with specific biological targets. The 2-ylamine substitution is a key feature, often serving as a crucial hydrogen bond donor, while the 6-methyl group can influence both potency and metabolic stability.
Derivatives of this scaffold have been investigated as inhibitors of several important therapeutic targets, including:
-
Phosphoinositide 3-kinase delta (PI3Kδ): A key regulator of immune cell signaling, making it a target for autoimmune diseases and hematological malignancies.[1]
-
Human topoisomerase II (topoII): A validated target for cancer therapy due to its essential role in DNA replication and chromosome segregation.[2]
-
VCP/p97: An ATPase involved in protein quality control, representing a promising target for cancers like acute myeloid leukemia (AML).[3][4]
-
Axl Receptor Tyrosine Kinase: Implicated in cancer progression and drug resistance.[5]
The successful development of potent and selective inhibitors for such a diverse range of targets underscores the versatility of the tetrahydropyrido[4,3-d]pyrimidine framework.
Comparative Analysis: From Benchtop to Animal Models
A direct comparison of in vitro and in vivo efficacy is crucial for identifying promising drug candidates and understanding the factors that govern their therapeutic window. Below, we analyze data for representative derivatives from this class, highlighting the translation of their biochemical and cellular activity into a whole-animal context.
Case Study: PI3Kδ Inhibitors
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the identification of potent and highly selective PI3Kδ inhibitors.[1] One such compound, 11f , demonstrates the successful translation from in vitro potency to in vivo activity.
Table 1: In Vitro vs. In Vivo Efficacy of PI3Kδ Inhibitor 11f
| Parameter | Value |
| In Vitro | |
| PI3Kδ IC50 | 2 nM |
| PI3Kα IC50 | 1,200 nM |
| PI3Kβ IC50 | 110 nM |
| PI3Kγ IC50 | 19 nM |
| B-cell proliferation IC50 | 14 nM |
| In Vivo (Mouse Model) | |
| Oral Bioavailability (F%) | 45% |
| Efficacy in Collagen-Induced Arthritis Model | Significant reduction in disease severity |
The high potency and selectivity of compound 11f observed in biochemical and cellular assays translated into significant efficacy in a mouse model of arthritis, demonstrating its potential for the treatment of autoimmune diseases.[1]
Case Study: Topoisomerase II Inhibitors
Recent studies have explored the tetrahydropyrido[4,3-d]pyrimidine heterocycle as a scaffold for novel human topoisomerase II (topoII) inhibitors.[2] Compound 24 (ARN21929) emerged as a promising lead from this series.
Table 2: In Vitro vs. In Vivo Profile of TopoII Inhibitor 24 (ARN21929)
| Parameter | Value |
| In Vitro | |
| TopoII IC50 | 4.5 ± 1.0 µM |
| HCT-116 cell proliferation IC50 | 1.5 ± 0.3 µM |
| In Vitro ADME | |
| Kinetic Solubility (pH 7.4) | > 200 µM |
| Thermodynamic Solubility (pH 7.4) | 150 ± 15 µM |
| Mouse Liver Microsomal Stability (t1/2) | > 120 min |
While in vivo efficacy data for this specific compound is not yet published, its excellent in vitro potency, coupled with favorable solubility and metabolic stability, strongly suggests its potential for further development and successful translation into in vivo cancer models.[2] The antiproliferative activity in cancer cell lines at a lower concentration than its enzymatic inhibition hints at a potent cellular uptake and engagement of the target.
Experimental Methodologies: A Closer Look
The reliability of the data presented hinges on the robustness of the experimental protocols employed. Below are detailed methodologies for key assays used to evaluate these derivatives.
In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human PI3Kδ, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit, test compounds.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, lipid substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Example: HCT-116)
Objective: To assess the cytostatic or cytotoxic effect of a compound on a cancer cell line.
Protocol:
-
Reagents and Materials: HCT-116 cells, complete growth medium, CellTiter-Glo® Luminescent Cell Viability Assay kit, test compounds.
-
Procedure: a. Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the CellTiter-Glo® reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value as described for the kinase assay.
In Vivo Efficacy Study (Example: Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure: a. Subcutaneously implant human tumor cells (e.g., Molm-13 for AML) into the flanks of the mice.[3] b. Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. c. Administer the test compound (e.g., orally or intraperitoneally) at a specified dose and schedule. d. Monitor tumor volume and body weight regularly.
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. Calculate the tumor growth inhibition (TGI) percentage.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified PI3K signaling pathway and the inhibitory action of a tetrahydropyrido[4,3-d]pyrimidine derivative.
Caption: A typical workflow for progressing a compound from in vitro testing to in vivo efficacy studies.
Conclusion and Future Directions
The 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylamine scaffold and its close analogs have demonstrated significant promise across a range of therapeutic targets. The successful translation of potent in vitro activity to in vivo efficacy, as exemplified by the PI3Kδ inhibitors, highlights the potential of this chemical class. The favorable drug-like properties observed for other derivatives, such as the topoII inhibitors, provide a strong rationale for their continued investigation.
Future work should focus on a more systematic exploration of the structure-activity and structure-property relationships to further optimize the pharmacokinetic and pharmacodynamic profiles of these compounds. The ultimate goal is to identify candidates with a superior therapeutic index for clinical development. The versatility of this scaffold ensures that it will remain an area of active research for the foreseeable future.
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI . Available at: [Link]
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- 3. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
This guide provides an in-depth protocol for the proper and safe disposal of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine (CAS No. 66521-82-2). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is designed to equip researchers and laboratory personnel with the necessary information to handle and dispose of this compound in a manner that ensures personal safety and environmental compliance.
The procedures outlined herein are grounded in established safety protocols and regulatory standards. Adherence to these guidelines is critical for minimizing risks associated with this chemical.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of a compound is the foundational step in safe handling and disposal. This compound is classified as an irritant.
Based on available safety data, the primary hazard is eye irritation.[1] However, due to its structural similarity to other aminopyrimidines and aminopyridines, it is prudent to assume potential for skin irritation, respiratory irritation, and harm if swallowed.[2][3][4][5] A comprehensive risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Irritation | Warning | H319: Causes serious eye irritation[1] |
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.[3]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned. Nitrile gloves are recommended; change them immediately if they become contaminated.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[3]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[6] For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble), followed by a soap and water wash.[2] All cleaning materials should be collected as hazardous waste.
-
Disposal: Dispose of the sealed container as hazardous waste according to your institution's procedures.
Decontamination Procedures
All glassware, equipment, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Equipment: Rinse with an appropriate solvent to remove the bulk of the chemical. Follow this with a thorough wash using a laboratory detergent and multiple rinses with water.
-
Surfaces: Wipe down benches and fume hood surfaces with a suitable solvent and then with soap and water.
All materials used for decontamination, including wipes and solvent rinses, must be collected and disposed of as hazardous waste.
Waste Disposal Workflow
The disposal of this compound must comply with all local, state, and federal regulations.[7][8] The generator of the waste is responsible for its safe disposal from "cradle-to-grave".[9] The following workflow provides a logical approach to managing this waste stream.
Caption: Disposal workflow for this compound.
Approved Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6] This compound must be treated as hazardous waste.
-
Primary Disposal Route: The recommended method of disposal is through a licensed chemical destruction facility.[10] High-temperature incineration with flue gas scrubbing is a common and effective method for destroying organic chemical waste.
-
Contaminated Materials: All items contaminated with this chemical, such as gloves, absorbent materials, and empty containers, must be collected in a labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[11]
-
Empty Containers: "Empty" containers may still contain residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be managed according to institutional guidelines, which may include recycling or disposal as hazardous waste.[10]
Regulatory Framework
In the United States, the handling and disposal of hazardous chemicals in a laboratory setting are governed by several regulatory bodies.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[12][13] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals.[14]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[8] This includes the identification, generation, transportation, and disposal of chemical waste.[9] All laboratories that generate hazardous waste must comply with EPA regulations.[7]
It is the responsibility of the Principal Investigator and the institution to ensure that all laboratory personnel are trained on these regulations and the specific procedures outlined in their CHP.[15][16]
References
- Safety Data Sheet - Jubilant Ingrevia. (2024, April 4). N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, October 13). 2-Amino-4-hydroxy-6-methylpyrimidine.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 29). 2-Amino-4,6-dimethoxypyrimidine.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). 2-Amino-4,6-dimethylpyrimidine.
- 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES. (1997).
- 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester. (n.d.). ChemicalBook.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
- Hazardous Waste. (n.d.). US EPA.
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine. (n.d.). BLDpharm.
- LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA Factsheet.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
- What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube.
- The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- OSHA Laboratory Standard. (n.d.).
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- 3. tcichemicals.com [tcichemicals.com]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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- 10. Page loading... [guidechem.com]
- 11. epa.gov [epa.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
